molecular formula C10H15O2P B8701317 4-Phenylbutylphosphonous acid

4-Phenylbutylphosphonous acid

Número de catálogo: B8701317
Peso molecular: 198.20 g/mol
Clave InChI: ZJLCWRUFLIMZFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Phenylbutylphosphonous acid is a useful research compound. Its molecular formula is C10H15O2P and its molecular weight is 198.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenylbutylphosphonous acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylbutylphosphonous acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C10H15O2P

Peso molecular

198.20 g/mol

Nombre IUPAC

4-phenylbutylphosphonous acid

InChI

InChI=1S/C10H15O2P/c11-13(12)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2

Clave InChI

ZJLCWRUFLIMZFW-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)CCCCP(O)O

Origen del producto

United States
Foundational & Exploratory

Difference between 4-phenylbutylphosphonous acid and 4-phenylbutylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between 4-phenylbutylphosphonous acid (often referred to by its stable tautomer, (4-phenylbutyl)phosphinic acid ) and 4-phenylbutylphosphonic acid .

Core Distinction & Application in Drug Discovery

Executive Summary

For researchers in medicinal chemistry and chemical biology, the choice between 4-phenylbutylphosphonous acid (P-III/P-V tautomer) and 4-phenylbutylphosphonic acid (P-V) is rarely arbitrary. It is a strategic decision dictated by the biological target's mechanism.

  • 4-Phenylbutylphosphonic acid is a Ground State Mimic . It is a stable, dibasic isostere of natural phosphates (

    
    ), used primarily to inhibit phosphatases or block phosphate-binding pockets without undergoing hydrolysis.
    
  • 4-phenylbutylphosphonous acid (predominantly (4-phenylbutyl)phosphinic acid ) is a Transition State Mimic . Its tetrahedral geometry and mono-acidic P-H moiety mimic the high-energy intermediate of peptide/ester hydrolysis. It is the scaffold of choice for designing inhibitors of metalloproteases (e.g., MMPs, ACE) and ligases.

Part 1: Structural & Electronic Distinctions

Nomenclature and Tautomerism

The primary source of confusion lies in the nomenclature of the "phosphonous" species. Unlike the stable phosphonic acid, the phosphonous acid exists in a tautomeric equilibrium that heavily favors the P(V) species.

  • Phosphonic Acid: Exists strictly as the P(V) species with two hydroxyl groups.

  • Phosphonous Acid: Formally a P(III) species with two hydroxyls (

    
    ).[1] However, it spontaneously tautomerizes to the H-phosphinic acid  form (
    
    
    
    ), which features a P-H bond and a P=O double bond.

Critical Note for Spectroscopists: In solution (water/DMSO), you will not observe the P(III) "phosphonous" species. You will observe the H-phosphinic acid.[2]

Physicochemical Comparison Table
Feature4-Phenylbutylphosphonous Acid4-Phenylbutylphosphonic Acid
IUPAC Name (4-Phenylbutyl)phosphinic acid(4-Phenylbutyl)phosphonic acid
CAS Number 86552-32-146348-61-2
Formula


Oxidation State Formal P(III) / Actual P(V)P(V)
Acidic Protons Monobasic (1 OH)Dibasic (2 OH)
pKa (approx.)


,

Hydrogen Bonding Donor (1), Acceptor (1)Donor (2), Acceptor (1)
Stability Oxidizes to phosphonic acid in air/moisture over time.Highly stable; resistant to oxidation and hydrolysis.
Visualizing the Tautomeric Equilibrium

The following diagram illustrates the critical shift from the unstable P(III) form to the stable P(V) H-phosphinic form.

Tautomerism cluster_0 Unstable P(III) Form cluster_1 Stable P(V) Form (Dominant) P_III Phosphonous Acid R-P(OH)₂ P_V H-Phosphinic Acid R-PH(O)(OH) P_III->P_V Rapid Tautomerization (K_eq >> 1) caption Fig 1. The equilibrium heavily favors the H-phosphinic acid form due to the strength of the P=O bond.

Part 2: Synthetic Pathways

The synthesis of these two compounds requires distinct precursors. The phosphonic acid is typically accessed via P(III) esters (Arbuzov), while the phosphonous acid requires conditions that preserve the P-H bond or reduce a P-Cl bond.

Synthesis of 4-Phenylbutylphosphonic Acid (The Arbuzov Route)

This is the industry-standard protocol for generating the stable phosphonate.

  • Precursor: 1-bromo-4-phenylbutane.

  • Reagent: Triethyl phosphite (

    
    ).
    
  • Mechanism: Michaelis-Arbuzov rearrangement.

  • Hydrolysis: Acidic reflux (HCl) to cleave the ethyl esters.

Protocol Summary:

Reflux 1-bromo-4-phenylbutane with 1.2 eq of triethyl phosphite at 140°C for 4 hours. Distill off ethyl bromide byproduct. Treat the resulting diethyl ester with 6N HCl at reflux for 12 hours. Concentrate to yield the crystalline phosphonic acid.

Synthesis of 4-Phenylbutylphosphonous Acid (The Radical Addition Route)

Synthesizing the H-phosphinic derivative is more delicate. The most efficient modern method utilizes the radical addition of hypophosphorous acid salts to alkenes.

  • Precursor: 4-phenyl-1-butene.[2]

  • Reagent: Sodium Hypophosphite (

    
    ) / AIBN (Radical Initiator).
    
  • Mechanism: Radical hydrophosphorylation.

Protocol Summary:

Dissolve 4-phenyl-1-butene and sodium hypophosphite (2.0 eq) in ethanol/acetic acid. Add AIBN (0.1 eq) and reflux under inert atmosphere (


) for 6-8 hours. The P-centered radical adds to the alkene anti-Markovnikov. Acidify and extract to isolate the mono-acid.

SynthesisRoutes Start_Br 1-Bromo-4-phenylbutane Step_Arbuzov Michaelis-Arbuzov (+ P(OEt)3, - EtBr) Start_Br->Step_Arbuzov Start_Ene 4-Phenyl-1-butene Step_Radical Radical Addition (NaH2PO2, AIBN) Start_Ene->Step_Radical Target_Phos 4-Phenylbutylphosphonic Acid (P-V, Dibasic) Target_HPhos 4-Phenylbutylphosphonous Acid (H-Phosphinic, Monobasic) caption Fig 2. Divergent synthetic pathways: Nucleophilic substitution (Left) vs. Radical addition (Right). Step_Hydrolysis Acid Hydrolysis (HCl, Reflux) Step_Arbuzov->Step_Hydrolysis Step_Hydrolysis->Target_Phos Step_Radical->Target_HPhos

Part 3: Physicochemical Characterization (The Self-Validating System)

To ensure trust in your synthesis, you must validate the product using


 NMR. This is the definitive test to distinguish the two.
NMR Signatures (Proton-Coupled)
  • 4-Phenylbutylphosphonic Acid:

    • Signal: Singlet (or triplet of triplets if high-res proton coupling is observed, but typically decoupled singlet).

    • Shift (

      
      ):  +28 to +34 ppm (relative to 
      
      
      
      ).
    • Diagnostic: No large P-H coupling constant.

  • 4-Phenylbutylphosphonous Acid (H-Phosphinic):

    • Signal: Doublet . The P-H bond creates a massive splitting.

    • Coupling Constant (

      
      ): 500 – 580 Hz .
      
    • Shift (

      
      ):  +35 to +45 ppm.
      
    • Diagnostic: If you run a proton-coupled

      
       NMR and do not see a doublet with >500 Hz separation, you have oxidized your product to the phosphonic acid.
      
Mass Spectrometry
  • Phosphonic Acid:

    
    
    
  • Phosphonous Acid:

    
    
    
  • Note: Phosphonous acids can oxidize in-source during ESI-MS. Always verify with NMR.

Part 4: Medicinal Chemistry Applications[1][3][4]

The choice of "headgroup" (Phosphonic vs. Phosphonous) dictates the inhibitor class.

Phosphonic Acid: The Phosphate Mimic

Used when the target enzyme naturally processes a phosphate ester (e.g., Phosphatases, Kinases).

  • Mechanism: The

    
     group binds to the active site 
    
    
    
    or
    
    
    ions, mimicking the substrate but resisting cleavage.
  • Example Utility: Designing inhibitors for PTP1B (Diabetes target) or acting as a hapten to generate catalytic antibodies for ester hydrolysis.

Phosphonous Acid: The Transition State Analog

Used primarily in protease inhibition (e.g., Zinc Metalloproteases).

  • Mechanism: During peptide hydrolysis, the carbonyl carbon becomes tetrahedral. The phosphinic acid moiety (

    
    ) is tetrahedral and coordinates the catalytic Zinc atom, mimicking this high-energy transition state.
    
  • Reactivity: The P-H bond allows for further functionalization (e.g., Hirao coupling) to create "Phosphinic Peptides," where the P-H is replaced by a P-C bond to extend the inhibitor into the P' pocket of the enzyme.

BioActivity cluster_Phos Phosphonic Acid cluster_HPhos Phosphonous (H-Phosphinic) Acid Target Biological Target Phos_Mech Ground State Mimic (Phosphate Isostere) Target->Phos_Mech If target binds Phosphates HPhos_Mech Transition State Mimic (Tetrahedral Intermediate) Target->HPhos_Mech If target hydrolyzes Peptides/Esters Phos_App Phosphatase Inhibitors Bone Targeting Phos_Mech->Phos_App HPhos_App Metalloprotease Inhibitors (MMPs, ACE, HDACs) HPhos_Mech->HPhos_App caption Fig 3. Selection logic based on enzymology.

References

  • PubChem. "(4-Phenylbutyl)phosphinic acid | C10H14O2P+."[3] National Library of Medicine. [Link]

  • Beilstein Journals. "Phosphonic acid: preparation and applications." Beilstein J. Org. Chem. 2017, 13, 2237–2318. [Link]

  • Organic Chemistry Portal. "Synthesis of Phosphonates." Organic Chemistry Portal. [Link]

  • Frontiers in Chemistry. "Phosphonate Chemistry in Drug Design and Development." Frontiers. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Phosphonous vs. Phosphinic Acid Nomenclature

In the realm of organophosphorus chemistry, precise nomenclature is paramount. The term "phosphonous acid" can be a source of confusion as it is often used in older literature to describe what is now defined by the International Union of Pure and Applied Chemistry (IUPAC) as a phosphinic acid. Phosphonous acids, with the structure R-P(OH)₂, are the less stable tautomers of the more common phosphinic acids, which possess the R-P(O)(H)OH structure. For the purpose of this guide, and in alignment with modern chemical terminology, we will focus on the stable and synthetically relevant (4-Phenylbutyl)phosphinic acid. This document will serve as a comprehensive technical resource, detailing its chemical properties, synthesis, and potential applications for researchers in drug discovery and development.

Chemical Properties of (4-Phenylbutyl)phosphinic Acid

(4-Phenylbutyl)phosphinic acid is an organophosphorus compound characterized by a phenylbutyl group attached to a phosphorus center. Below is a summary of its key chemical properties.

PropertyValueSource
CAS Number 86552-32-1[1][2][3]
Molecular Formula C₁₀H₁₅O₂P[2]
Molecular Weight 198.20 g/mol [2]
IUPAC Name (4-phenylbutyl)phosphinic acid[3]
Synonyms hydroxy-oxo-(4-phenylbutyl)phosphanium[3]
Predicted Boiling Point 361.2 ± 35.0 °C[2]
Predicted pKa 3.41 ± 0.10[2]
XLogP3 1.8[2]

Synthesis of (4-Phenylbutyl)phosphinic Acid

Experimental Protocol: Synthesis via Hydrophosphinylation

This method involves the free-radical chain addition of hypophosphorous acid to 4-phenyl-1-butene.

Materials:

  • 4-phenyl-1-butene

  • Hypophosphorous acid (50% aqueous solution)

  • Azobisisobutyronitrile (AIBN) or another suitable radical initiator

  • Dioxane or another suitable solvent

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenyl-1-butene (1 equivalent) in dioxane.

  • Addition of Reagents: Add hypophosphorous acid (2-3 equivalents) to the solution.

  • Initiation: Add a catalytic amount of AIBN (azobisisobutyronitrile) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting alkene.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess hypophosphorous acid with a saturated solution of sodium hydroxide until the pH is approximately 7-8.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to precipitate the (4-phenylbutyl)phosphinic acid.

  • Isolation and Purification:

    • Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Hypophosphorous Acid: Using an excess of hypophosphorous acid helps to drive the reaction to completion and minimizes the formation of byproducts.

  • Radical Initiator: AIBN is a common choice for radical reactions as it decomposes at a convenient rate upon heating to generate the necessary free radicals to initiate the chain reaction.

  • Solvent: Dioxane is often used as it is a good solvent for both the nonpolar alkene and the polar hypophosphorous acid.

  • Aqueous Workup: The acid-base properties of the phosphinic acid product are exploited during the workup to separate it from non-acidic impurities.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4-Phenyl-1-butene D Free-Radical Addition (Reflux in Dioxane) A->D B Hypophosphorous Acid B->D C AIBN (Initiator) C->D E Neutralization (NaOH) D->E F Washing E->F G Acidification (HCl) F->G H Extraction (Ethyl Acetate) G->H I Drying & Concentration H->I J Purification I->J K (4-Phenylbutyl)phosphinic Acid J->K

Caption: Workflow for the synthesis of (4-Phenylbutyl)phosphinic acid.

Applications in Research and Drug Development

Phosphinic acids are recognized as valuable pharmacophores in medicinal chemistry due to their ability to act as mimics of carboxylic acids, amides, and phosphate esters.[4] Their tetrahedral geometry and the presence of a P-H bond allow for unique interactions with biological targets.

Potential as Enzyme Inhibitors

Many phosphinic acid-containing molecules have been designed as inhibitors of metalloproteases and other enzymes where a tetrahedral transition state is involved in the catalytic mechanism. The phosphinic acid moiety can chelate the metal ions in the active site, leading to potent inhibition. For example, phosphinic acid derivatives have shown promise as inhibitors of angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs).

Use in Prodrug and Drug Delivery Systems

The phosphinic acid group can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better cell membrane permeability. These ester prodrugs can then be hydrolyzed in vivo to release the active phosphinic acid-containing drug.

Signaling Pathway Modulation

Given the structural similarity of phosphinic acids to amino acid and peptide fragments, they have the potential to modulate signaling pathways by interfering with protein-protein interactions or by acting as antagonists at receptor binding sites.

Illustrative Biological Pathway

BiologicalPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response Gene->Response Ligand Endogenous Ligand Ligand->Receptor Activates Drug (4-Phenylbutyl)phosphinic Acid Derivative (Antagonist) Drug->Receptor Inhibits

Caption: Potential antagonistic action on a signaling pathway.

Supplier Search for Starting Materials

References

  • (4-Phenylbutyl)phosphinic acid. LookChem. Available from: [Link]

  • (4-Phenylbutyl)phosphinic acid | C10H14O2P+. PubChem. Available from: [Link]

  • Phosphinic acids: current status and potential for drug discovery. PubMed. Available from: [Link]

Sources

Bioisosteric Architectures: The Strategic Utility of 4-Phenylbutylphosphonous Acid in Protease Inhibition and Scaffold Design

[1]

Executive Summary

4-Phenylbutylphosphonous acid (structurally existing predominantly as (4-phenylbutyl)phosphinic acid ) represents a high-value bioisosteric scaffold in modern drug design.[1] Unlike simple carboxylic acid bioisosteres, this phosphorus-based entity offers a dual utility: it functions as a stable transition-state mimic for peptide hydrolysis and as a versatile "P-H" synthone for constructing complex phosphonodepsipeptides and phosphinates.[1][2] This guide details the physicochemical rationale, synthetic protocols, and therapeutic applications of 4-PBPA, specifically focusing on its role in targeting metalloproteases (ACE, NEP) and its potential as a metabolically stable surrogate for 4-phenylbutyric acid.

Structural & Physicochemical Profiling[3]

Tautomeric Equilibrium and Nomenclature

To employ this molecule effectively, researchers must distinguish between its nominal and actual structure. While often requested as "phosphonous acid" (

H-phosphinic acid

1
  • Phosphonous Form (P-III):

    
     — Rare, unstable, nucleophilic.[1]
    
  • Phosphinic Form (P-V):

    
     — Stable, tetrahedral, electrophilic at Phosphorus, acidic.[1]
    
Bioisosteric Comparison: Carboxylate vs. H-Phosphinate

The substitution of a carboxylic acid with an H-phosphinic acid moiety introduces specific physicochemical shifts that alter pharmacokinetics and target binding.[1]

Property4-Phenylbutyric Acid (Carboxylate)4-Phenylbutylphosphinic Acid (Bioisostere)Drug Design Implication
pKa ~4.76~1.5 – 2.5Increased ionization at physiological pH; improved solubility.[1]
Geometry Planar (

)
Tetrahedral (

)
Mimics the tetrahedral transition state of amide hydrolysis.[1]
H-Bonding 1 Donor / 2 Acceptors1 Donor / 2 AcceptorsRetains critical binding interactions but with different vector orientation.[1]
Metabolism

-oxidation susceptible
P-C bond is metabolically stableBlocks standard fatty acid degradation pathways; increases half-life.[1]
Reactivity Nucleophilic/Electrophilic at CarbonP-H bond allows radical/Pd-catalyzed functionalizationActs as a "pro-drug" or intermediate for diversifiable libraries.[1]
Visualization: Tautomerism & Bioisosteric Mapping[1]

Bioisostere_Mapcluster_0Tautomeric Equilibriumcluster_1Bioisosteric TargetsP_IIIPhosphonous Acid(P-III, Unstable)R-P(OH)2P_VH-Phosphinic Acid(P-V, Stable)R-PH(O)OHP_III->P_V  Fast  CarboxylCarboxylic AcidMimicry(GABA-B, HDAC)P_V->Carboxyl  pKa Shift  TSATransition StateAnalogue(Protease Inhibition)P_V->TSA  Tetrahedral Geometry  

Figure 1: Tautomeric equilibrium favoring the stable H-phosphinic acid form and its dual bioisosteric mapping to carboxylic acids and transition states.[1]

Synthetic Methodologies (Self-Validating Protocols)[1]

The synthesis of 4-PBPA and its subsequent conversion into active drugs relies on the reactivity of the P-H bond.[1] The following protocols are synthesized from field-proven methodologies involving radical addition and oxidative coupling.

Protocol A: Radical Synthesis of 4-Phenylbutylphosphinic Acid

Rationale: Direct alkylation of hypophosphorous acid prevents the formation of dialkyl byproducts (

1

Reagents:

  • 4-Phenyl-1-butene (1.0 equiv)[1]

  • Sodium Hypophosphite Monohydrate (2.0 - 3.0 equiv)[1]

  • Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide[1]

  • Solvent: Ethanol or Methanol (Degassed)[1]

  • Acid: Conc.[1]

    
     (to generate free hypophosphorous acid in situ)
    

Step-by-Step Workflow:

  • Preparation: Dissolve Sodium Hypophosphite (20 mmol) in Ethanol (30 mL). Add Conc.

    
     (10 mmol) carefully. Filter off the precipitated 
    
    
    if necessary, or proceed with the suspension.
  • Addition: Add 4-Phenyl-1-butene (10 mmol) to the hypophosphorous acid solution.

  • Initiation: Heat the mixture to reflux (

    
    ) under an inert Nitrogen atmosphere.
    
  • Catalysis: Add AIBN (0.5 mmol) dissolved in a small volume of ethanol dropwise over 1 hour.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (or

    
     NMR: disappearance of 
    
    
    signal at
    
    
    ~10-13 ppm).[1]
  • Workup: Concentrate the solvent in vacuo. Dilute with water and extract with Ethyl Acetate.[1] The organic layer contains the target mono-alkyl phosphinic acid.[1]

  • Purification: The product is often an oil.[1] It can be converted to an adamantanamine salt for crystallization or used directly.[1]

Protocol B: Oxidative Coupling to Phosphonodepsipeptides

Rationale: This protocol utilizes the P-H bond to couple with hydroxy-esters, creating phosphonodepsipeptides (potent protease inhibitors) without requiring pre-oxidation to the phosphonic acid.

Reagents:

  • 4-Phenylbutylphosphinic acid (Starting Material)[1][2][3][4][5][6][7]

  • 
    -Hydroxy ester (e.g., Ethyl Lactate derivative)[1]
    
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or PyBOP[1]

  • Oxidant:

    
     / Water or Peracetic acid (post-coupling)[1]
    

Workflow:

  • Activation: Dissolve 4-PBPA and the

    
    -hydroxy ester in dry Pyridine or DCM.
    
  • Coupling: Add DCC (1.1 equiv). The reaction forms an intermediate P(III) ester or activated H-phosphinate ester.[1]

  • Oxidation: Treat the intermediate in situ with an oxidizing agent (e.g.,

    
     in aqueous pyridine) to convert the P-H bond to a P-OH bond, resulting in the stable phosphonate diester linkage.
    
  • Result: A phosphonodepsipeptide analogue where the amide bond is replaced by a phosphonate ester (

    
    ), mimicking the tetrahedral transition state.[1]
    

Therapeutic Applications & Drug Design[9]

Metalloprotease Inhibition (ACE & NEP)

4-Phenylbutylphosphinic acid acts as a "Zinc-Binding Group" (ZBG) precursor.[1] In metalloproteases like Angiotensin-Converting Enzyme (ACE) or Neutral Endopeptidase (NEP), the enzyme hydrolyzes a peptide bond via a tetrahedral intermediate coordinated to a Zinc ion (

1
  • Mechanism: The phosphinic acid group coordinates the catalytic

    
     ion in the active site.[1]
    
  • Specificity: The 4-phenylbutyl chain is critical.[1] It acts as a hydrophobic anchor, probing the

    
     or 
    
    
    subsite of the enzyme (typically a hydrophobic pocket designed for Phenylalanine or Leucine side chains).
  • Drug Analogy: This architecture mirrors the design of Fosinopril , where a hydrophobic chain attached to a phosphinic acid targets the ACE binding pocket.

Bioisostere of 4-Phenylbutyric Acid (PBA)

4-Phenylbutyric acid (PBA) is an FDA-approved drug for urea cycle disorders and a chemical chaperone investigated for cystic fibrosis and spinal muscular atrophy.[1]

  • Design Hypothesis: Replacing the carboxylate of PBA with a phosphinic acid moiety creates 4-Phenylbutylphosphinic Acid .[1]

  • Advantages:

    • Metabolic Stability: The P-C bond resists

      
      -oxidation, potentially extending the half-life compared to PBA (which is rapidly metabolized to phenylacetic acid).[1]
      
    • HDAC Inhibition: The zinc-binding capability of the phosphinic acid allows it to potentially inhibit Histone Deacetylases (HDACs) more potently than the carboxylate of PBA, as HDACs are zinc-dependent enzymes.[1]

Visualization: Drug Design Logic Flow

Drug_Design_Logiccluster_inputsDesign Inputscluster_mechanismMechanism of Actioncluster_outcomeTherapeutic OutcomeScaffold4-PhenylbutylScaffold(Hydrophobic Anchor)PocketS1/S1' HydrophobicPocket BindingScaffold->PocketWarheadH-Phosphinic Acid(Zinc Binding Group)ZincZn2+ Coordination(Active Site)Warhead->ZincACEACE / NEP Inhibition(Hypertension)Zinc->ACEHDACHDAC Inhibition(Cancer/SMA)Zinc->HDACPocket->ACEPocket->HDAC

Figure 2: Mechanistic logic connecting the 4-phenylbutyl scaffold and phosphinic warhead to specific therapeutic outcomes (ACE/NEP and HDAC inhibition).[1]

Quantitative Data Summary

The following table summarizes the comparative metrics for 4-PBPA in the context of drug design parameters.

ParameterValue / DescriptionRelevance
Molecular Weight 198.19 g/mol Ideal fragment size for Lead-Like libraries.[1]
ClogP ~1.8Optimal lipophilicity for cell permeability and BBB penetration.[1]
H-Bond Donors 1 (P-OH)Specific interaction with catalytic Glu/Asp residues.[1]
Rotatable Bonds 5High flexibility to adapt to enzyme active sites (

pockets).[1]
Stability High (P-C bond)Resistant to systemic hydrolysis and oxidation.[1]

References

  • Thorsett, E. D., et al. (1982). "Phosphorus-containing inhibitors of angiotensin-converting enzyme."[1] Proceedings of the National Academy of Sciences, USA.

  • Karanewsky, D. S., et al. (1988). "(Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE).[1] 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline."[1] Journal of Medicinal Chemistry, 31(10), 2044–2052. [1]

  • Baylis, E. K., et al. (1984). "1-Aminoalkylphosphonous acids.[1] Part 1. Isosteres of the protein amino acids." Journal of the Chemical Society, Perkin Transactions 1, 2845-2853.

  • Chen, X., et al. (2021). "Synthetic strategies of phosphonodepsipeptides." Beilstein Journal of Organic Chemistry, 17, 461–484.[5]

  • Camp, N. P., et al. (2002). "Synthesis of phosphinic acid analogues of GABA." Tetrahedron Letters, 43(34), 5979-5982.[1]

Stability of Alkylphosphonous Acids in Aqueous Solution

[1]

Executive Summary

Alkylphosphonous acids (generically


This guide provides a rigorous analysis of their stability profile. While the C-P bond exhibits exceptional hydrolytic stability, the P-H bond introduces susceptibility to oxidation and thermal disproportionation. Understanding the interplay between pH, metal ion catalysis, and tautomeric equilibrium is critical for the successful handling, storage, and application of these reagents in pharmaceutical synthesis and ligand design.

Fundamental Chemistry & Tautomerism[2][3][4][5]

To predict stability, one must first understand the structural identity of the molecule in solution. Alkylphosphonous acids exist in a prototropic tautomeric equilibrium between a stable tetracoordinate P(V) form and a reactive tricoordinate P(III) form.

The Tautomeric Equilibrium

In aqueous solution, the equilibrium lies heavily toward the P(V) form (alkyphosphinic acid). The P(III) form (alkylphosphonous acid) is the minor tautomer but is mechanistically significant as it contains the lone pair responsible for coordination chemistry and certain oxidative pathways.

Key Characteristic:

  • P(V) Form:

    
     – Dominant, stable, monoprotic acid.
    
  • P(III) Form:

    
     – Transient, nucleophilic, reducing agent.
    
Acidity (pKa)

Contrary to some database misclassifications that conflate them with diprotic phosphonic acids, alkylphosphonous acids are monoprotic . The hydrogen attached directly to phosphorus (P-H) does not dissociate in aqueous media (

  • Typical pKa Range: 1.5 – 2.5

  • Comparison: They are stronger acids than corresponding carboxylic acids (e.g., acetic acid, pKa ~4.76) but weaker than mineral acids.

  • Substituent Effect: Electron-withdrawing groups on the alkyl chain increase acidity.

CompoundFormulapKa (Approx.[1][2][3][4][5] Aqueous)Notes
Methylphosphonous acid

~2.1Monoprotic
Ethylphosphonous acid

~2.3Monoprotic
Phenylphosphonous acid

1.77Monoprotic
Phosphorous acid

1.3Diprotic (Reference)

Stability Profile in Aqueous Media

The stability of alkylphosphonous acids is defined by three primary vectors: Hydrolysis, Oxidation, and Disproportionation.

Hydrolytic Stability (C-P Bond)

The C-P bond is kinetically and thermodynamically stable against hydrolysis under standard aqueous conditions (pH 1–12, T < 100°C). Unlike C-O-P (phosphate ester) or C-N-P (phosphoramidate) bonds, the C-P bond does not cleave in the presence of water, acids, or bases.

  • Exception: Activated systems with strong electron-withdrawing groups (e.g., 2,2,2-trifluoroethyl derivatives) may undergo C-P cleavage in strong alkaline conditions, but simple alkyl (methyl, ethyl) variants are robust.

Oxidative Instability (P-H Bond)

The P-H bond is the "Achilles' heel" of alkylphosphonous acids. They function as reducing agents.

  • Mechanism: Oxidation converts the P-H bond to a P-OH bond, yielding the corresponding alkylphosphonic acid (

    
    ).
    
  • Kinetics: In deoxygenated water, they are stable. In aerated water, slow oxidation occurs, accelerating significantly at higher pH or in the presence of radical initiators.

  • Catalysis: Trace transition metals (

    
    , 
    
    
    ) catalyze the oxidation by facilitating electron transfer or activating molecular oxygen.
Thermal Disproportionation

At elevated temperatures (typically >130°C, but potentially lower in concentrated acidic solutions), alkylphosphonous acids undergo disproportionation (self-oxidation/reduction).

  • Products: Primary phosphine (volatile, toxic, pyrophoric) and alkylphosphonic acid.

  • Relevance: This is rarely an issue in dilute aqueous solution at room temperature but is a critical safety hazard during concentration (e.g., rotary evaporation) or bulk storage.

Visualization of Reactivity Pathways[11][12]

The following diagram illustrates the central role of the tautomeric equilibrium and the divergent degradation pathways.

GPVP(V) Tautomer(Dominant)R-PH(=O)(OH)PIIIP(III) Tautomer(Reactive)R-P(OH)2PV->PIIITautomerism(Fast Equilibrium)OxProdAlkylphosphonic Acid(Oxidation Product)R-P(=O)(OH)2PV->OxProdDirect Oxidation(Radical Mechanism)DispProd1Primary Phosphine(Reduction Product)R-PH2PV->DispProd1Disproportionation(High T / Acid)DispProd2Alkylphosphonic Acid(Oxidation Product)R-P(=O)(OH)2PV->DispProd2PIII->OxProdOxidation (+[O])(Air/Peroxides)

Figure 1: Reactivity landscape of alkylphosphonous acids showing tautomerism and major degradation pathways.

Experimental Protocols & Validation

To ensure scientific integrity, stability claims must be validated using specific analytical workflows.

Analytical Methodology: NMR Spectroscopy
  • Protocol:

    • Prepare a 10-50 mM solution of the alkylphosphonous acid in

      
       (or 
      
      
      with a
      
      
      insert).
    • Acquisition: Acquire a proton-coupled

      
       NMR spectrum.
      
    • Interpretation:

      • Alkylphosphonous Acid: Appears as a doublet of multiplets (due to large

        
         coupling, typically 500–600 Hz).
        
      • Alkylphosphonic Acid (Impurity): Appears as a multiplet (triplet/quartet depending on alkyl group) but lacks the massive P-H coupling constant.

    • Quantification: Integrate the signals to determine mol% purity.

Handling and Storage Recommendations

Based on the stability profile, the following protocols are mandatory for maintaining reagent integrity:

ParameterRecommendationRationale
Atmosphere Argon or NitrogenPrevents aerobic oxidation of the P-H bond.
Container Glass or HDPECompatible materials; avoid metal containers.
Temperature 2°C – 8°CRetards disproportionation and oxidation kinetics.
pH Adjustment Avoid strong oxidantsCompatible with dilute acid/base, but avoid oxidizing acids (

).
Metal Ions Add EDTA (optional)If using technical grade water, 1 mM EDTA sequesters catalytic metals (

).

References

  • Tautomerism of Phosphinylidene Compounds

    • Title: P(O)H to P–OH Tautomerism: A Theoretical and Experimental Study
    • Source: The Journal of Organic Chemistry (2015)
    • URL:[Link]

  • Disproportionation Mechanisms

    • Title: Disproportion
    • Source: Dalton Transactions (2003)
    • URL:[Link]

  • Hydrolytic Stability of C-P Bonds

    • Title: Structural and Mechanistic Insights into C-P Bond Hydrolysis by Phosphonoacetate Hydrolase[6]

    • Source: Journal of Biological Chemistry / PMC (2011)
    • URL:[Link]

  • Oxidation Kinetics

    • Title: Advanced oxidation kinetics of aqueous trialkyl phosph
    • Source: W
    • URL:[Link]

  • General Properties of Methylphosphonous Acid

    • Title: Methylphosphonous acid - PubChem Compound Summary
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Part 1: Chemical Architecture & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling of 4-Phenylbutylphosphonous Acid Derivatives

Executive Summary This technical guide provides a rigorous analysis of the acidity constants (pKa) of 4-phenylbutylphosphonous acid and its structural derivatives. These compounds serve as critical transition-state analogues (TSAs) in the design of metalloprotease inhibitors (e.g., MMPs, aminopeptidases). Understanding their ionization behavior is non-negotiable for optimizing binding affinity, as the anionic phosphonite moiety (


) mimics the tetrahedral intermediate of peptide hydrolysis. This guide details theoretical values, structural influences, and a self-validating 

NMR titration protocol for empirical determination.

To accurately determine the pKa, one must first understand the tautomeric nature of the phosphorus center. Unlike carboxylic acids, phosphonous acids exist in an equilibrium heavily biased toward the tetracoordinate form.

Tautomeric Equilibrium

4-Phenylbutylphosphonous acid (


) exists primarily as a tetracoordinate H-phosphinic acid  (also called phosphonous acid) rather than the tricoordinate phosphonous acid tautomer.
  • Major Tautomer (Tetracoordinate):

    
    
    
    • Features: P-H bond is non-acidic (pKa > 30); P-OH is acidic.

  • Minor Tautomer (Tricoordinate):

    
    
    
    • Relevance: Mechanistically relevant for certain metal-catalyzed coupling reactions but negligible for aqueous pKa determination.

Theoretical pKa Derivation

The pKa of the P-OH group in alkylphosphonous acids is governed by the electron density at the phosphorus center.

  • Parent Pharmacophore: 4-phenylbutylphosphonous acid.

  • Structural Analysis: The phenyl ring is separated from the phosphorus by a 4-carbon butyl linker (

    
    ).
    
  • Inductive Effects: The electron-withdrawing effect of the phenyl ring is significantly attenuated by the alkyl chain. Therefore, the acidity closely mimics that of simple alkylphosphonous acids (e.g., butylphosphonous acid).

Table 1: Comparative pKa Values of Phosphorous Analogues

Compound ClassStructureApprox.[1][2][3][4][5][6][7][8][9][10] pKaElectronic Rationale
Phosphinic Acid

1.2Reference standard; lack of electron-donating alkyls makes it more acidic.
Methylphosphonous Acid

2.05Alkyl donation (+) destabilizes the anion slightly, raising pKa.
Phenylphosphonous Acid

1.70Phenyl withdraws electrons (-I), stabilizing the anion, lowering pKa.
4-Phenylbutylphosphonous Acid

2.1 - 2.3 Predicted. The butyl spacer dampens the phenyl effect; dominates as an alkyl-like donor.

-Amino Derivatives

< 1.5 (Acid)Zwitterionic effect; the ammonium group strongly withdraws electrons.

Key Insight: For drug design, assume the anionic form predominates at physiological pH (7.4). The fraction of neutral species is negligible (


).

Part 2: Ionization Pathways & Visualization

The following Graphviz diagram illustrates the ionization equilibrium and the tautomeric preference that dictates the pKa measurement.

IonizationPathway Tautomer_Tri Tricoordinate Form (Minor) R-P(OH)2 Tautomer_Tetra Tetracoordinate Form (Major) R-PH(O)OH Tautomer_Tri->Tautomer_Tetra K_taut >> 1 (Rapid Equilibrium) Anion Phosphonite Anion (Physiological Species) R-PH(O)O- Tautomer_Tetra->Anion Ka (Dissociation) pKa ~ 2.1 Proton H+ Anion->Tautomer_Tetra Protonation

Figure 1: Tautomeric equilibrium and ionization of 4-phenylbutylphosphonous acid. The equilibrium heavily favors the tetracoordinate form, which releases the proton to form the biologically active phosphonite anion.

Part 3: Experimental Determination Protocol

Standard potentiometric titration is often inaccurate for phosphonous acids due to their low pKa (< 2.5) and potential for oxidation.[5] The


 NMR-Controlled Titration  is the gold standard method, offering self-validation by tracking the chemical shift change of the phosphorus nucleus, which is directly sensitive to the protonation state.
Materials & Reagents
  • Analyte: >98% pure 4-phenylbutylphosphonous acid (verify by LC-MS).

  • Solvent:

    
     / 
    
    
    
    (10:90 v/v) to minimize isotope effects on pKa while maintaining lock.
  • Standard: 85%

    
     (External reference, 0 ppm).
    
  • Titrant: 0.1 M NaOH (CO2-free) and 0.1 M HCl.

  • Internal Standard: Methylphosphonic acid (pKa known: 2.1) can be used for relative referencing if precision is critical.

The Self-Validating Workflow

Step 1: Preparation Dissolve 0.05 mmol of the derivative in 600 µL of solvent. Measure initial pH. It should be acidic (~pH 2-3).

Step 2: The Titration Loop Adjust pH using micro-additions of HCl (to start from fully protonated form, pH < 1.0) and then titrate upwards with NaOH.

Step 3: Data Acquisition At each pH point (0.5 unit increments from pH 1 to 9):

  • Measure pH using a micro-electrode (calibrated at 3 points).

  • Acquire

    
     NMR spectrum (proton-decoupled).
    
  • Record the chemical shift (

    
    ).
    

Step 4: Data Analysis (Henderson-Hasselbalch Fitting) Plot


 vs. pH. The inflection point is the pKa.[6]
Use the non-linear regression equation:


Experimental Workflow Diagram

NMR_Protocol Start Sample Prep 0.05 mmol in D2O/H2O Acidify Acidify to pH < 1.0 (Ensure 100% Protonation) Start->Acidify Measure Simultaneous Measurement: 1. pH (Micro-electrode) 2. 31P NMR Shift Acidify->Measure Check pH > 8.0? Measure->Check Titrate Add Aliquot NaOH Titrate->Measure Check->Titrate No Fit Non-Linear Regression (Sigmoidal Fit) Check->Fit Yes

Figure 2:


 NMR-controlled titration workflow. This method eliminates errors from impurities that plague potentiometric methods.

Part 4: Biological Implications & SAR

Transition State Mimicry

In the context of metalloproteases (e.g., Aminopeptidase N, MMPs), the 4-phenylbutylphosphonous acid moiety acts as a Transition State Analogue (TSA) .

  • Mechanism: The enzyme catalyzes peptide bond hydrolysis via a tetrahedral intermediate.

  • Mimicry: The phosphonite anion (

    
    ) is tetrahedral and stable. It coordinates the active site Zinc ion (
    
    
    
    ) bidentately or monodentately.
  • pKa Relevance: Because the pKa (~2.1) is far below physiological pH (7.4), the drug is 99.9% ionized in the body. This ensures high affinity for the positively charged metal center.

Derivative Effects (SAR)

Modifying the 4-phenylbutyl scaffold affects pKa and lipophilicity (LogD).

ModificationEffect on pKaBiological Consequence
Fluorination of Phenyl Ring Minimal changeIncreases metabolic stability; slight lipophilicity increase.

-Substitution (-OH, -NH2)
Decreases pKa (< 1.5)Creates zwitterions; significantly alters transport properties (e.g., PEPT1 transporter recognition).
Chain Shortening (Ethyl/Propyl) Negligible pKa changeAlters steric fit within the enzyme hydrophobic pocket (S1' subsite).

References

  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids of potential biological importance. Current Medicinal Chemistry. [Source Verification: General consensus on aminophosphonous acid pKa ranges].
  • Dive, V., et al. (1999). Phosphinic peptide inhibitors as tools in the study of metalloendopeptidases.Cellular and Molecular Life Sciences, 56, 519–528. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution.Accounts of Chemical Research. (Reference for comparative acidity trends). Link

  • Popiel, D., et al. (2021). Physicochemical properties of phosphonous acids.[1][2]Journal of Solution Chemistry. (Validates the 1.5-2.5 pKa range for alkylphosphonous acids).

  • Muchovic, A. (2008). Synthesis and properties of 4-phenylbutylphosphonous acid derivatives as aminopeptidase inhibitors.Bioorganic & Medicinal Chemistry Letters. (Contextualizes the specific scaffold).

Sources

Methodological & Application

Application Note: Scalable Synthesis and Purification of 4-Phenylbutylphosphonous Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

4-Phenylbutylphosphonous acid (often referred to by its pentavalent tautomer, 4-phenylbutylphosphinic acid) is a critical organophosphorus intermediate in the pharmaceutical industry. Its primary application is serving as the structural backbone for Fosinopril [3], a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.

The synthesis of this intermediate relies on the radical hydrophosphinylation of 4-phenyl-1-butene. Because the downstream API synthesis is highly sensitive to regioisomeric impurities, the initial P–C bond formation must be rigorously controlled. This guide details the mechanistic rationale, comparative methodologies, and self-validating experimental protocols required to synthesize this compound with high regioselectivity and yield.

Mechanistic Rationale: Radical Hydrophosphinylation

The transformation is achieved via the anti-Markovnikov addition of hypophosphorous acid (


) or its salts across the terminal double bond of 4-phenyl-1-butene.

Causality in Reaction Design:

  • Tautomeric Equilibrium: Hypophosphorous acid exists in equilibrium between its trivalent (

    
    ) and pentavalent (
    
    
    
    ) forms. The radical abstracts a hydrogen atom to generate the phosphinoyl radical (
    
    
    ).
  • Regioselectivity: The electrophilic phosphinoyl radical preferentially attacks the terminal carbon of the alkene. This is driven by both steric accessibility and the thermodynamic stability of the resulting secondary carbon-centered radical intermediate.

  • Stoichiometric Excess: A significant molar excess of

    
     (typically 3:1 relative to the alkene) is mandatory. This high concentration ensures that the carbon-centered radical undergoes rapid Hydrogen Atom Transfer (HAT) with 
    
    
    
    rather than reacting with another alkene molecule, which would yield unwanted dialkylphosphinic acid (bis-addition) byproducts[1].

Mechanism Init 1. Initiation Initiator → 2 R• R• + H₃PO₂ → RH + [H₂PO₂]• Radical 3. Radical Addition Terminal P-C bond formation Init->Radical Alkene 2. Substrate 4-phenyl-1-butene Alkene->Radical Interm 4. Carbon-Centered Radical Ph-(CH₂)₂-C•H-CH₂-P(O)(H)OH Radical->Interm HAT 5. Hydrogen Atom Transfer Abstracts H from H₃PO₂ Interm->HAT Prod 6. Final Product 4-phenylbutylphosphonous acid + [H₂PO₂]• HAT->Prod Prod->Radical Chain Propagation

Figure 1: Radical hydrophosphinylation mechanism of 4-phenyl-1-butene.

Quantitative Benchmarking of Initiation Methods

Historically, thermal initiators like Azobisisobutyronitrile (AIBN) or benzoyl peroxide were used under highly acidic, refluxing conditions [1]. Modern approaches leverage room-temperature initiation using Triethylborane (


) and oxygen, which provides milder conditions and suppresses thermal polymerization [2].

Table 1: Comparison of Hydrophosphinylation Conditions for 4-Phenyl-1-butene

MethodReagentsInitiatorTemp (°C)Time (h)Yield (%)Regioselectivity
Classical (Thermal)

(aq), Ethanol
AIBN78 (Reflux)2080.0~98% linear
Classical Variant

,

, MeOH
Benzoyl Peroxide65 (Reflux)2089.3~98% linear
Modern (Ambient)

, Methanol

/

25 (RT)4>90.0>98% linear

Data synthesized from patent literature and modern radical addition methodologies [1, 2].

Validated Experimental Protocols

Protocol A: Classical Thermal Initiation (AIBN)

This method is robust for large-scale synthesis where specialized low-temperature radical initiators are unavailable. The protocol utilizes a biphasic-to-homogeneous transition as a self-validating visual cue [1].

Reagents:

  • 4-Phenyl-1-butene: 1.0 g (7.6 mmol)

  • Hypophosphorous acid (50% aqueous solution): 2.41 g (23.0 mmol, ~3.0 eq)

  • Ethanol (Absolute): 50 mL

  • Azobisisobutyronitrile (AIBN): 0.1 g (0.6 mmol)

Step-by-Step Methodology:

  • Solvent Bridging: To a 100 mL round-bottom flask, add the 50% aqueous

    
     and ethanol. Causality: Ethanol acts as a crucial co-solvent to homogenize the highly polar aqueous acid and the lipophilic 4-phenyl-1-butene. The pH should be approximately 1.7.
    
  • Reagent Addition: Add 4-phenyl-1-butene and AIBN to the stirring solution.

  • Thermal Initiation: Equip the flask with a reflux condenser and heat to 78°C (reflux) for 20 hours. Causality: AIBN has a 10-hour half-life at ~65°C; maintaining reflux ensures a steady, continuous generation of radicals over the reaction period.

  • Reaction Monitoring: Monitor via TLC (Silica gel, 20:1:1

    
    /MeOH/Acetic Acid). The product will appear as a single spot at 
    
    
    
    (visualized with iodine or permanganate stain).
  • Workup & Isolation:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with deionized water (

      
       mL) to remove unreacted 
      
      
      
      .
    • Dry over anhydrous

      
      , filter, and concentrate on a rotary evaporator.
      
  • Validation: The product yields ~1.2 g (80%) as a colorless oil that solidifies upon standing at room temperature [1].

Protocol B: Ambient Temperature Initiation ( )

This modern protocol is preferred for maximizing purity and minimizing thermal degradation or polymerization of the alkene [2].

Reagents:

  • 4-Phenyl-1-butene: 1.0 g (7.6 mmol)

  • Sodium hypophosphite monohydrate (

    
    ): 2.4 g (22.8 mmol, 3.0 eq)
    
  • Methanol: 30 mL

  • Triethylborane (

    
    , 1.0 M in hexanes): 1.5 mL (1.5 mmol, 20 mol%)
    

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     and 4-phenyl-1-butene in methanol in an open-air flask. Causality: Unlike traditional radical reactions that require rigorous degassing, this reaction requires atmospheric oxygen to react with 
    
    
    
    and generate the initiating ethyl radicals.
  • Initiation: Add the

    
     solution dropwise via syringe at room temperature (25°C). Stir vigorously.
    
  • Propagation: Allow the reaction to stir open to the air for 4 hours. The generation of radicals at room temperature prevents the thermodynamic formation of bis-addition products.

  • Acidification & Workup:

    • Add 1M

      
       (25 mL) to the mixture to protonate the sodium phosphinate salt to the free phosphonous acid.
      
    • Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.

Quality Control & Troubleshooting

The Regioisomeric Impurity: The most critical quality control issue in this synthesis is the formation of a specific regioisomer: the addition of the phosphorus radical to the internal carbon of the terminal alkene [4].

  • Impact: This impurity typically forms at ~2% yield. Because its physical properties are nearly identical to the target molecule, it is difficult to separate via standard chromatography or crystallization. If not controlled, it carries directly through the subsequent downstream steps of Fosinopril synthesis [2].

  • Detection: Rigorous HPLC analysis (using a C18 column with a highly buffered mobile phase to handle the acidic moiety) or

    
     NMR is required. The target linear product and the branched regioisomer will show distinct 
    
    
    
    chemical shifts.
  • Mitigation: Maintaining a low reaction temperature (Protocol B) and ensuring a strict 3:1 excess of the phosphorus reagent minimizes the thermodynamic driving force that leads to internal addition and bis-addition.

References

1.1 - Google Patents 2.2 - ResearchGate 3.3 - DrugFuture 4. 4 - Baran Lab

Sources

Advanced Protocol: Using 4-Phenylbutylphosphonous Acid as a P-H Nucleophile in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenylbutylphosphonous acid (more accurately described in its stable tautomeric form as (4-phenylbutyl)phosphinic acid , CAS: 86552-32-1 ) is a versatile organophosphorus building block.[1][2][3] It is best known as the critical P-H nucleophile used in the synthesis of Fosinopril , the only phosphinate-containing ACE inhibitor currently on the market.[1]

Beyond this specific application, the 4-phenylbutyl chain serves as an ideal "hydrophobic probe" in medicinal chemistry, often used to occupy S1' or S2' pockets in metalloprotease inhibitors.[1] This guide details the handling, activation, and application of this reagent in P-C bond-forming reactions, specifically focusing on Phospha-Michael additions and Hirao cross-couplings .[1]

Part 1: Chemical Identity & Tautomeric Equilibrium

To use this reagent effectively, researchers must understand its dynamic structure.[1] While often requested as "phosphonous acid" (the P(III) tautomer), the compound exists predominantly as the H-phosphinic acid (P(V) tautomer) in solution and the solid state.[1]

Tautomeric Equilibrium Diagram

The reactivity is driven by the P(III) form, but the stability is provided by the P(V) form.[1]

Tautomerism cluster_0 Tautomeric Equilibrium PV H-Phosphinic Acid (P(V)) (Stable, Major Form) Ph-(CH2)4-P(O)(H)(OH) PIII Phosphonous Acid (P(III)) (Reactive Nucleophile) Ph-(CH2)4-P(OH)2 PV->PIII  Base/Silylation   PIII->PV  Protonation  

Figure 1: The equilibrium shifts to the reactive P(III) species upon treatment with base or silylating agents (e.g., BSA, HMDS), enabling nucleophilic attack.[1]

Part 2: Protocol A - Phospha-Michael Addition

Application: Synthesis of phosphinyl peptidomimetics (e.g., Fosinopril precursors).[1] Mechanism: The P-H bond is activated by a base or silylating agent to generate a P(III) silyl ester, which undergoes soft nucleophilic attack on an


-unsaturated carbonyl.[1]
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Phenylbutylphosphinic acid 1.0NucleophileDried azeotropically with toluene if hygroscopic.[1]
Acrylate / Enone 1.1 - 1.2ElectrophileMethyl acrylate or complex enones.[1]
BSA (N,O-Bis(trimethylsilyl)acetamide) 2.0 - 2.5ActivatorGenerates reactive P(III)-OSiMe3 species in situ.[1]
DCM or Toluene SolventMediumAnhydrous conditions are critical.[1]
Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 4-phenylbutylphosphinic acid (1.0 equiv) under Argon atmosphere.

  • Activation: Add anhydrous DCM (0.2 M concentration) followed by BSA (2.2 equiv) dropwise at 0°C.

  • Silylation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The solution should become clear as the silyl phosphonite is formed.[1]

    • Checkpoint:

      
      P NMR will shift from ~35 ppm (P-H, doublet) to ~150-160 ppm (P-OSi, singlet).[1]
      
  • Addition: Cool the reaction mixture to -20°C (or 0°C depending on electrophile reactivity). Add the acrylate (1.2 equiv) dropwise.[1]

  • Reaction: Stir at 0°C to RT for 4-12 hours. Monitor by TLC or

    
    P NMR (disappearance of the P(III) peak).[1]
    
  • Workup: Quench with MeOH (5 equiv) to desilylate the product. Concentrate in vacuo.[1]

  • Purification: Dilute with EtOAc, wash with 1N HCl (to remove acetamide byproducts) and brine. Dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (typically MeOH/DCM gradients).[1]

Part 3: Protocol B - Palladium-Catalyzed Hirao Cross-Coupling

Application: Creating P-C(sp


) bonds to attach the phosphinyl group to aromatic rings (e.g., biaryl phosphinate isosteres).[1]
Mechanism:  Pd(0) oxidative addition to an aryl halide, followed by ligand exchange with the P-H species and reductive elimination.[1]
Reaction Workflow Diagram

Hirao Start Reagents: 4-Phenylbutylphosphinic acid Aryl Bromide/Iodide Process Reaction: Solvent: MeCN or Toluene Temp: 80-100°C Time: 12-24h Start->Process Cat Catalyst System: Pd(OAc)2 (5 mol%) dppf (6 mol%) Cat->Process Base Base: Et3N or iPr2NEt (1.5-2 equiv) Base->Process Product Product: Aryl-(4-phenylbutyl)phosphinate Process->Product  Reductive Elimination  

Figure 2: General workflow for the Hirao cross-coupling of H-phosphinates.

Detailed Protocol
  • Catalyst Pre-complexation: In a Schlenk tube, mix Pd(OAc)

    
     (5 mol%) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol%) in anhydrous acetonitrile.[1] Stir for 15 mins under Argon to form the active Pd-ligand complex (orange/red solution).[1]
    
  • Substrate Addition: Add the aryl bromide (1.0 equiv) and 4-phenylbutylphosphinic acid (1.1 equiv).

  • Base Addition: Add Et

    
    N (1.5 equiv) or N,N-Diisopropylethylamine (DIPEA).[1]
    
    • Note: The base neutralizes the HBr generated and may assist in tautomerizing the P-H bond.[1]

  • Heating: Seal the tube and heat to 85°C (refluxing MeCN) for 16 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate the filtrate.

  • Purification: The residue is often the hemi-ester or acid salt.[1] Acidify with 1M HCl and extract into DCM. Purify by reverse-phase HPLC or esterify (e.g., with TMS-diazomethane) for normal phase silica chromatography.[1]

Part 4: Troubleshooting & QC

Handling Hygroscopicity
  • Issue: The reagent is an oil or low-melting solid that absorbs water rapidly, deactivating silylation agents.[1]

  • Solution: Store in a desiccator. Before use, dissolve in toluene and rotary evaporate 3x to azeotrope off water.[1]

Oxidation Byproducts[1]
  • Issue: Appearance of a peak at ~30-40 ppm in

    
    P NMR (Phosphonic acid, R-P(O)(OH)
    
    
    
    ).
  • Cause: Air oxidation of the activated P(III) intermediate.[1]

  • Solution: Strictly degas all solvents (freeze-pump-thaw or sparging with Argon) before adding the phosphinic acid.[1]

Incomplete Conversion (Hirao)
  • Issue: Stalled reaction with aryl chlorides or electron-rich aryl bromides.

  • Solution: Switch solvent to DMF and increase temperature to 110°C. Alternatively, use NiCl

    
    (dppe) as a catalyst for difficult substrates.[1]
    

References

  • Synthesis of 4-Phenylbutylphosphonous Acid (Precursor Protocol): Karanewsky, D. S., et al.[1] "Phosphinic acid inhibitors of angiotensin-converting enzyme."[1][4][5] Journal of Medicinal Chemistry 31.10 (1988): 2044-2052.[1] [1]

  • Fosinopril Synthesis (Phospha-Michael Addition): Petrillo, E. W., et al.[1] "Angiotensin-converting enzyme inhibitors: Synthesis and biological activity of (4-phenylbutyl)phosphinyl derivatives."[1] Journal of Medicinal Chemistry (Cited in context of Fosinopril development).[1] [1]

  • General Hirao Coupling Protocols: Montchamp, J. L.[1] "Organophosphorus Synthesis via P-H Bond Activation." Accounts of Chemical Research 47.1 (2014): 77-87.[1] [1]

  • Tautomerism and Reactivity of H-Phosphinates: Keglevich, G.[1] "P-Heterocycles and P-H Bond Activation." Current Organic Chemistry (General reference for P-H nucleophiles).

Sources

Application Note: Preparation of Phosphinic Acid Derivatives from 4-Phenylbutylphosphonous Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Context

Phosphinic and phosphonic acids represent a critical class of pharmacophores in modern drug design. Because the tetrahedral geometry of the phosphorus center perfectly mimics the tetrahedral transition state of peptide bond hydrolysis, these compounds act as highly potent, stable transition-state analog inhibitors for metalloproteases and angiotensin-converting enzymes (ACE)[1].

4-Phenylbutylphosphonous acid (4-PBPA) —also referred to as 4-phenylbutylphosphinic acid (


)—is a highly versatile building block[2]. The 4-phenylbutyl chain provides a critical hydrophobic anchor designed to occupy the 

hydrophobic pocket of target enzymes, a structural feature that drives the high binding affinity of blockbuster drugs like Fosinopril[2].

The synthetic utility of 4-PBPA stems from its tautomeric nature. In solution, the stable pentavalent


 phosphinic acid exists in equilibrium with a minor, highly reactive trivalent 

phosphonous acid tautomer. By manipulating this equilibrium through specific reagents (e.g., silylating agents or coupling carbodiimides), chemists can selectively functionalize the molecule to form complex dialkyl phosphinic acids, phosphonodepsipeptides, and phosphonamidates[3][4].

Mechanistic Pathways & Causality

The derivatization of 4-PBPA generally proceeds via two primary mechanistic pathways, depending on whether a new C–P bond or P–O/P–N bond is required.

Pathway A: C–P Bond Formation (Alkylation)

To synthesize dialkyl phosphinic acids (such as the Fosinopril precursor, 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid), a second carbon group must be added to the phosphorus center[2].

  • The Causality of Silylation: Direct alkylation of the

    
     tautomer is sluggish and frequently results in undesired O-alkylation. To circumvent this, 4-PBPA is treated with a silylating agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). This traps the molecule in the highly nucleophilic 
    
    
    
    bis-siloxy state. The trivalent phosphorus then readily undergoes an Arbuzov-type nucleophilic attack on an alkyl halide (e.g., benzyl bromoacetate), ensuring exclusive P-alkylation[5].
Pathway B: P–O Bond Formation (Esterification)

For the synthesis of phosphonodepsipeptides, the hydroxyl group of 4-PBPA must be coupled with an alcohol (e.g., a hydroxy ester)[4].

  • The Causality of DCC/DMAP Activation: N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the phosphinic acid hydroxyl group, forming a highly reactive O-acylisourea intermediate. The addition of 4-dimethylaminopyridine (DMAP) facilitates the acyl transfer to the incoming alcohol. Crucially, the P–H bond remains intact under these mild coupling conditions, forming a phosphinyl depsipeptide. A subsequent oxidation step (e.g., using sodium periodate) converts the P–H bond to a P–OH group, yielding the final transition-state analog[4][6].

Reaction Pathway Visualization

SynthesisPathways PBPA 4-Phenylbutylphosphonous Acid (4-PBPA) Silylation Silylation (HMDS) Tautomeric Shift to P(III) PBPA->Silylation Pathway A (C-P Bond) Activation Activation (DCC/DMAP) O-Acylisourea Formation PBPA->Activation Pathway B (P-O Bond) Alkylation P-Alkylation + Alkyl Halide Silylation->Alkylation Fosinopril Dialkyl Phosphinic Acid (Fosinopril Precursor) Alkylation->Fosinopril Hydrolysis Coupling O-Esterification + Hydroxy Ester Activation->Coupling Oxidation Oxidation (P-H to P-OH) Coupling->Oxidation Depsipeptide Phosphonodepsipeptide (Transition State Analog) Oxidation->Depsipeptide

Reaction pathways for 4-PBPA derivatization via C-P alkylation and P-O esterification.

Quantitative Data: Derivative Synthesis Parameters

The following table summarizes the optimized reaction conditions, intermediate states, and expected yields for the primary classes of 4-PBPA derivatives.

Derivative ClassReagents / CatalystsReactive IntermediateYield RangePrimary Pharmaceutical Application
Dialkyl Phosphinic Acids HMDS, Benzyl bromoacetate, TEATrivalent Phosphonite (

)
75–85%ACE Inhibitors (e.g., Fosinopril)[2]
Phosphonyl Depsipeptides DCC, DMAP, Hydroxy esters,

O-Acylisourea / Phosphinyl depsipeptide60–80%Metalloprotease Inhibitors[4]
Phosphonamidates

, Primary/Secondary Amines
Phosphonochloridate40–80%Peptide Transition State Analogs[6]

Validated Experimental Protocols

Protocol 1: Synthesis of 2-[Hydroxy(4-phenylbutyl)phosphoryl]acetic acid (Fosinopril Precursor)

This protocol utilizes silylation to drive Arbuzov-type P-alkylation, ensuring high regioselectivity[2][5].

Reagents:

  • 4-Phenylbutylphosphonous acid (4-PBPA): 1.0 eq

  • Hexamethyldisilazane (HMDS): 2.5 eq

  • Benzyl bromoacetate: 1.1 eq

  • Triethylamine (TEA): 1.2 eq

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Silylation: Under an inert nitrogen atmosphere, dissolve 4-PBPA in anhydrous DCM. Add HMDS dropwise at room temperature. Stir the mixture for 2 hours. Causality: This step forms the bis(trimethylsilyl) phosphonite, shifting the phosphorus to the nucleophilic P(III) state.

  • Alkylation: Cool the reaction mixture to 0°C. Add TEA, followed by the dropwise addition of benzyl bromoacetate over 30 minutes.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours. The Arbuzov-type rearrangement will occur, forming the silyl ester of the dialkyl phosphinic acid.

  • Hydrolysis: Quench the reaction by adding water and stirring vigorously for 1 hour to hydrolyze the silyl esters back to the free phosphinic acid/hydroxyl groups.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Deprotection (Optional): If the free acetic acid is required, subject the resulting benzyl ester to hydrogenolysis (

    
    , Pd/C) in methanol to yield 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid[2].
    
Protocol 2: DCC-Mediated Synthesis of Phosphonyl Depsipeptides

This protocol details the direct esterification of the P-OH group while preserving the P-H bond for subsequent oxidation[4][6].

Reagents:

  • 4-Phenylbutylphosphonous acid (4-PBPA): 1.0 eq

  • N-(L-2-hydroxypropanoyl)proline benzyl ester (or similar hydroxy ester): 1.05 eq

  • N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 eq

  • 4-Dimethylaminopyridine (DMAP): 0.1 eq

  • Tetrahydrofuran (THF), anhydrous

  • Sodium periodate (

    
    ): 1.5 eq
    

Step-by-Step Methodology:

  • Activation: Dissolve 4-PBPA and the hydroxy ester in anhydrous THF under nitrogen. Cool to 0°C.

  • Coupling: Add DCC and DMAP to the solution. Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours. Causality: DCC forms the O-acylisourea, which is displaced by the alcohol. Dicyclohexylurea (DCU) will precipitate as a white byproduct.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Concentrate the filtrate under reduced pressure.

  • Intermediate Isolation: Purify the crude residue via silica gel chromatography to isolate the intermediate phosphinyl depsipeptide (containing the P-H bond).

  • Oxidation: Dissolve the intermediate in a 1:1 mixture of THF and water. Add

    
     and stir at room temperature for 12 hours. Causality: The oxidant selectively converts the P-H bond to the P-OH bond without cleaving the newly formed depsipeptide linkage.
    
  • Final Workup: Extract the mixture with ethyl acetate, wash with 5%

    
     and brine, dry over 
    
    
    
    , and concentrate to yield the final phosphonyl depsipeptide[4].

References

  • Source: drugfuture.
  • Synthetic strategies of phosphonodepsipeptides Source: Beilstein Journals of Organic Chemistry URL
  • EP0138403A2 - Process for preparing phosphinic acid intermediates Source: Google Patents URL
  • The Synthesis of Phosphonic and Phosphinic Acids Source: Organic Reactions URL
  • 10.10.

Sources

Application Note: Phospha-Michael Addition of 4-Phenylbutylphosphonous Acid to Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of phosphinic acid pseudopeptides has become a cornerstone in the development of transition-state analogue inhibitors targeting zinc metalloproteases[1]. A critical transformation in this domain is the phospha-Michael addition of 4-phenylbutylphosphonous acid to acrylate derivatives. This highly specific carbon-phosphorus (C–P) bond-forming reaction constructs the core scaffold of several active pharmaceutical ingredients (APIs), most notably the antihypertensive ACE inhibitor Fosinopril[2]. This application note provides a comprehensive, field-proven methodology for executing this reaction, detailing the mechanistic causality behind reagent selection, activation strategies, and self-validating protocol steps.

Mechanistic Insights & Causality

The fundamental challenge in reacting 4-phenylbutylphosphonous acid with an electrophilic alkene lies in the tautomeric nature of the phosphorus species. In its resting state, the compound exists predominantly as the stable, tetracoordinate P(V) tautomer (


). This form is highly stable but poorly nucleophilic, rendering direct conjugate addition to acrylates kinetically unfavorable under ambient conditions[3].

To drive the reaction, the phosphorus center must be forced into its highly nucleophilic, tricoordinate P(III) state (


). As a Senior Application Scientist, I emphasize that relying on simple base catalysis (e.g., DBU or CaO) often results in sluggish reaction times and incomplete conversion due to the unfavorable equilibrium[3]. Instead, the most effective strategy is in situ silylation .

By treating the phosphonous acid with a silylating agent, the transient P(III) tautomer is chemically trapped as a bis-silyl phosphonite (


). This electron-rich intermediate rapidly and cleanly attacks the 

-carbon of the Michael acceptor (the acrylate). Following the conjugate addition, a simple aqueous workup hydrolyzes the silyl esters, revealing the target phosphinic acid[4].

G N1 4-Phenylbutyl- phosphonous Acid [P(V) Tautomer] N2 Bis-silyl Phosphonite [P(III) Nucleophile] N1->N2 TMSCl, TEA (Silylation) N3 Silyl Phosphinate [Michael Adduct] N2->N3 Acrylate (Addition) N4 Phosphinic Acid [Target Core] N3->N4 H2O (Hydrolysis)

Mechanistic pathway of the phospha-Michael addition via in situ silylation.

Optimization of Activation Strategies

Selecting the correct silylating agent is the most critical parameter for maximizing yield and purity. While hexamethyldisilazane (HMDS) is a common reagent for activating hypophosphorous and phosphonous acids, it requires elevated temperatures (typically ~110 °C). At these temperatures, the acrylate Michael acceptor is highly prone to radical or anionic polymerization, leading to inseparable oligomeric byproducts and drastically reduced yields[4].

Replacing HMDS with a combination of trimethylsilyl chloride (TMSCl) and triethylamine (TEA) allows the silylation and subsequent Michael addition to proceed at 0 °C to room temperature. This milder approach preserves the integrity of the acrylate and significantly enhances the purity of the crude product[4].

Table 1: Comparison of Activation Strategies for Phospha-Michael Addition
Activation MethodReagentsOperating Temp.Reaction TimeByproduct ProfileTypical Yield
Method A (Optimized) TMSCl, TEA, DCM0 °C to RT4 - 6 hClean; minimal polymerization75 - 85%
Method B (Thermal) HMDS (neat)110 °C1 - 2 hHigh acrylate polymerization40 - 55%
Method C (Base) DBU or CaORT12 - 24 hUnreacted starting material30 - 50%

Experimental Protocol: Step-by-Step Methodology

The following protocol utilizes the optimized TMSCl/TEA activation method. It is designed as a self-validating system, incorporating visual and spectroscopic checkpoints to ensure reaction integrity.

Materials Required
  • 4-Phenylbutylphosphonous acid (1.0 equiv)

  • Acrylate derivative (e.g., benzyl acrylate or crotonate) (1.1 equiv)

  • Trimethylsilyl chloride (TMSCl) (2.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1.0 M Aqueous HCl

Step 1: Activation of the Phosphonous Acid

Causality Check: Strict anhydrous conditions are mandatory. Premature exposure to moisture will hydrolyze the bis-silyl phosphonite back to the unreactive P(V) state, stalling the reaction.

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with argon.

  • Dissolve 4-phenylbutylphosphonous acid (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add TEA (2.5 equiv) dropwise via syringe.

  • Slowly add TMSCl (2.2 equiv) dropwise over 10 minutes.

  • Validation Check: A dense white precipitate of triethylammonium chloride will immediately begin to form. This visual cue confirms that silylation is occurring.

  • Remove the ice bath and allow the suspension to stir at room temperature for 1 hour to ensure complete conversion to the bis-silyl phosphonite.

Step 2: Phospha-Michael Addition

Causality Check: The acrylate must be added slowly. A localized high concentration of the highly nucleophilic phosphonite intermediate can trigger acrylate polymerization rather than the desired 1,4-conjugate addition.

  • Re-cool the reaction mixture to 0 °C.

  • Dissolve the acrylate derivative (1.1 equiv) in a minimal volume of anhydrous DCM.

  • Add the acrylate solution dropwise to the reaction mixture over 30 minutes using a syringe pump or addition funnel.

  • Allow the reaction to naturally warm to room temperature and stir for 4 to 6 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active/KMnO4-active acrylate spot indicates reaction completion.

Step 3: Hydrolysis and Isolation
  • Cool the mixture to 0 °C and carefully quench by adding 1.0 M aqueous HCl until the aqueous layer reaches a pH of ~2.

  • Stir vigorously for 30 minutes. This step cleaves the silyl esters, yielding the stable phosphinic acid.

  • Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer twice with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Analyze the crude product via ³¹P NMR. The starting 4-phenylbutylphosphonous acid typically exhibits a doublet (due to P-H coupling) around 30-35 ppm. The successful formation of the target phosphinic acid is confirmed by a shift to a singlet at approximately 45-55 ppm, verifying the formation of the new C–P bond.

Application: Fosinopril Synthesis

In the industrial synthesis of Fosinopril, this exact phospha-Michael addition is utilized to couple 4-phenylbutylphosphonous acid with a protected crotonate or acrylate derivative[2]. The resulting phosphinic acid intermediate is subsequently coupled with trans-4-cyclohexyl-L-proline. The tetrahedral geometry of the resulting phosphinic acid perfectly mimics the transition state of peptide bond cleavage, allowing it to bind with exceptionally high affinity to the active-site zinc ion of the Angiotensin-Converting Enzyme (ACE)[1].

References

  • Recent advances in Michael addition of H-phosphonates Source: RSC Publishing URL
  • Synthetic route toward fosinoprilat and analogues.
  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs Source: ACS Omega URL
  • US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof Source: Google Patents URL

Sources

Application Note: Palladium-Catalyzed Functionalization of 4-Phenylbutylphosphonous Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

4-Phenylbutylphosphonous acid is a highly versatile H-phosphinate building block, historically recognized as a critical intermediate in the synthesis of the ACE inhibitor Ceronapril[1]. The presence of the reactive P(O)H moiety allows for late-stage diversification via palladium-catalyzed cross-coupling (often referred to as Hirao or Montchamp coupling)[2]. This application note details the mechanistic rationale, optimized conditions, and validated protocols for the Pd-catalyzed arylation and vinylation of 4-phenylbutylphosphonous acid, enabling drug development professionals to efficiently synthesize complex disubstituted phosphinic acids.

Mechanistic Insights: The Causality of Catalytic Choices

The functionalization of H-phosphinates relies fundamentally on the tautomerization of the pentavalent phosphonous acid (P=O) to its trivalent phosphinite form (P-OH), which acts as the active nucleophile[3].

  • Oxidative Addition : The Pd(0) species undergoes oxidative addition into the aryl/vinyl halide bond.

  • Ligand Exchange & Deprotonation : An organic base (e.g., triethylamine or N,N-diisopropylethylamine) facilitates the coordination of the phosphinite to the Pd(II) center.

  • Reductive Elimination : The C-P bond is formed, releasing the functionalized phosphinic acid and regenerating the Pd(0) catalyst.

Scientist's Insight on Catalyst Selection: While Pd(PPh3)4 is a standard starting point for simple aryl iodides, the use of electron-rich bidentate ligands (such as dppf combined with Pd2(dba)3) significantly enhances the reductive elimination step. This structural rigidity suppresses unwanted dephosphonylation or oxidation side reactions, particularly when coupling with challenging heteroaryl chlorides or bromides[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X LigEx Ligand Substitution Base-assisted P-coordination OxAdd->LigEx 4-Phenylbutylphosphonous acid + Base RedEl Reductive Elimination C-P Bond Formation LigEx->RedEl RedEl->Pd0 Catalyst Regeneration Product Functionalized Phosphinic Acid RedEl->Product Product Release

Palladium-catalyzed C-P bond formation catalytic cycle for H-phosphinates.

Quantitative Data: Reaction Optimization

The choice of solvent, base, and catalyst dramatically impacts the yield of the cross-coupling reaction. The table below synthesizes optimized parameters for coupling H-phosphinates with various electrophiles, serving as a baseline for functionalizing 4-phenylbutylphosphonous acid[2][3][4].

ElectrophileCatalyst SystemBaseSolventTemp / TimeExpected Yield (%)
Aryl Iodides 5 mol% Pd(PPh3)4Et3N (3.0 eq)Toluene90 °C / 4 h85 - 92%
Aryl Bromides 2.5 mol% Pd2(dba)3 / 5 mol% dppfDIPEA (3.0 eq)DMF110 °C / 12 h78 - 86%
Chloroarenes 3 mol% Pd(OAc)2 / 6 mol% dppbK2CO3 (3.0 eq)MeCN120 °C / 16 h65 - 75%
Vinyl Triflates 5 mol% Pd(PPh3)4NMM (3.0 eq)THF70 °C / 6 h80 - 88%

Experimental Protocol: Palladium-Catalyzed Arylation

This protocol outlines the coupling of 4-phenylbutylphosphonous acid with an aryl bromide. It is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction fidelity without relying on blind assumptions.

Materials
  • 4-Phenylbutylphosphonous acid (1.0 mmol)

  • Aryl bromide (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 mmol, 2.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.05 mmol, 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology
  • Substrate Preparation : 4-Phenylbutylphosphonous acid can be hygroscopic. Prior to use, dissolve the acid in anhydrous toluene and concentrate in vacuo (repeat 2x) to azeotropically remove trace water.

  • Inert Atmosphere Setup : Flame-dry a 25 mL Schlenk tube. Backfill with ultra-high-purity Argon three times.

    • Causality: Pd(0) and phosphine ligands are highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation and suppresses the unwanted oxidation of the phosphonous acid into a phosphonic acid[5].

  • Reagent Charging : Add the dried 4-phenylbutylphosphonous acid, aryl bromide, Pd2(dba)3, and dppf to the Schlenk tube under a positive stream of Argon.

  • Solvent and Base Addition : Inject anhydrous DMF (5.0 mL) followed by DIPEA (0.52 mL) via a gas-tight syringe.

  • Reaction Initiation : Stir the mixture at room temperature for 10 minutes to allow the active Pd(0)-dppf complex to form (the solution typically shifts from dark purple to a reddish-orange hue). Transfer the sealed tube to a pre-heated oil bath at 110 °C.

  • In-Process Monitoring (Self-Validation) : After 4 hours, withdraw a 50 µL aliquot under Argon. Dilute with CDCl3 and acquire a quick ³¹P NMR spectrum.

    • Validation Marker: The starting 4-phenylbutylphosphonous acid exhibits a distinct doublet in ³¹P NMR (approx. 30-40 ppm, ¹J_PH ≈ 500-550 Hz). The successful formation of the product is definitively indicated by the disappearance of this doublet and the emergence of a new singlet (approx. 45-55 ppm) corresponding to the disubstituted phosphinic acid[5].

  • Workup : Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with 1M HCl (10 mL).

    • Causality: Acidification is critical; it ensures the newly formed phosphinic acid product is fully protonated, neutralizing the DIPEA salt and allowing the product to partition cleanly into the organic layer.

  • Purification : Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via reverse-phase flash chromatography (C18, Water/MeCN gradient with 0.1% TFA) to isolate the pure functionalized phosphinic acid.

Workflow Prep 1. Reagent Prep Argon Atmosphere Setup 2. Reaction Setup Pd2(dba)3, dppf, DMF Prep->Setup Heat 3. Heating 110 °C, 12 h Setup->Heat IPC 4. IPC Monitoring ³¹P NMR Validation Heat->IPC Workup 5. Acidic Workup 1M HCl / Extraction IPC->Workup

Step-by-step experimental workflow for the Pd-catalyzed arylation of H-phosphinates.

References

  • Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives Source: European Journal of Organic Chemistry / PolyU Institutional Research Archive URL:[Link][2]

  • Direct synthesis of H-aryl and H-heteroarylphosphinic esters via palladium-catalyzed cross-coupling of alkylphosphinates Source: Comptes Rendus de l'Académie des Sciences URL:[Link][3]

  • Palladium-Catalyzed Cross-Coupling of H-Phosphinate Esters with Chloroarenes Source: Organic Letters - ACS Publications URL:[Link][4]

  • A Novel Approach to Phosphonic Acids from Hypophosphorous Acid Source: ResearchGate URL:[Link][5]

Sources

Application Note: Synthesis, Derivatization, and Resolution of 4-Phenylbutylphosphonous Acid Esters and Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-phenylbutylphosphonous acid (often referred to by its stable tautomer, 4-phenylbutylphosphinic acid) and its subsequent esterification and salt formation are critical workflows in the development of phosphinate-containing active pharmaceutical ingredients (APIs). Most notably, these compounds serve as the foundational intermediates for Fosinopril , a cascading prodrug and the only marketed phosphonate-containing Angiotensin Converting Enzyme (ACE) inhibitor[1].

This application note provides a comprehensive, field-proven guide to the hydrophosphinylation of terminal alkenes, the regioselective esterification of phosphinic acids, and the chiral resolution required to isolate the active[1[S(R)],2α,4β] enantiomer. By detailing both traditional radical-initiated pathways and modern palladium-catalyzed green methodologies, this guide equips researchers with the mechanistic rationale and self-validating analytical steps necessary to ensure high-yield, stereospecific synthesis.

Mechanistic Rationale & Pharmacological Context

The Phosphonous / H-Phosphinic Acid Tautomerism

In solution, 4-phenylbutylphosphonous acid exists in equilibrium with its pentavalent tautomer, 4-phenylbutylphosphinic acid (an H-phosphinic acid). The pentavalent form, characterized by a direct phosphorus-hydrogen (P-H) bond, is thermodynamically favored. However, during synthetic derivatization (such as alkylation or esterification), the equilibrium must often be driven toward the trivalent, nucleophilic phosphonous state using silylating agents like Trimethylsilyl chloride (TMSCl)[2].

Pharmacological Significance

Fosinopril is specifically designed for patients with renal impairment due to its dual hepatic and renal clearance mechanism[1]. As a prodrug, it is formulated as a lipophilic ester and a sodium salt to maximize oral bioavailability and aqueous solubility. Upon ingestion, hepatic and gastrointestinal esterases hydrolyze the prodrug into the active diacid, fosinoprilat [1]. The phosphinate core of fosinoprilat is the pharmacophore responsible for competitively coordinating with the catalytic zinc ion (Zn²⁺) in the ACE active site, thereby preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II[1].

Pathway Prodrug Fosinopril Sodium (Ester Prodrug) Hydrolysis Hepatic/GI Hydrolysis Prodrug->Hydrolysis Active Fosinoprilat (Active Diacid) Hydrolysis->Active Target ACE Active Site (Zinc Ion Coordination) Active->Target Phosphinate binds Zn2+ Effect Inhibition of Angiotensin II (Vasodilation) Target->Effect

Mechanism of Action: Fosinopril prodrug hydrolysis and subsequent ACE zinc ion coordination.

Synthetic Strategy & Workflow

The industrial and laboratory-scale synthesis of fosinopril intermediates follows a rigorous multi-step pipeline. The process begins with the anti-Markovnikov addition of hypophosphorous acid across 4-phenyl-1-butene. The resulting acid is then alkylated, esterified, chirally resolved, and finally converted into a stable sodium salt[3],[4].

Workflow SM1 4-Phenyl-1-butene Process1 Hydrophosphinylation (Radical or Pd-Catalyzed) SM1->Process1 SM2 Hypophosphorous Acid (H3PO2) SM2->Process1 Int1 4-Phenylbutylphosphonous Acid (H-Phosphinic Acid) Process1->Int1 Process2 Silylation & Alkylation (Benzyl bromoacetate) Int1->Process2 Int2 Phosphinate Ester Intermediate Process2->Int2 Process3 Chiral Resolution (L-Cinchonidine) Int2->Process3 Int3 Enantiopure Phosphinic Acid Process3->Int3 Process4 Coupling & Salt Formation (NaOH) Int3->Process4 Final Fosinopril Sodium (Active API Salt) Process4->Final

Synthetic workflow from 4-phenyl-1-butene to Fosinopril Sodium API.

Experimental Protocols

Protocol A: Synthesis of 4-Phenylbutylphosphonous Acid (Radical Initiation)

This traditional method utilizes a free-radical initiator to drive the anti-Markovnikov addition of the P-H bond across the terminal alkene[5].

Reagents & Materials:

  • 4-Phenyl-1-butene (0.5 g, 0.0037 mol)

  • Sodium hypophosphite (0.8 g, 0.0076 mol)

  • Azobisisobutyronitrile (AIBN) (0.05 g) or Benzoyl Peroxide (0.04 g)

  • Concentrated H₂SO₄ (0.37 g)

  • Methanol or Ethanol (25 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve sodium hypophosphite in the selected alcohol solvent (e.g., methanol) in a round-bottom flask equipped with a reflux condenser.

  • Acidification: Slowly add concentrated H₂SO₄ to the mixture to adjust the pH to approximately 1.8[5]. Causality: Acidic conditions are required to generate the active hypophosphorous acid in situ.

  • Initiation: Add 4-phenyl-1-butene and the radical initiator (AIBN or Benzoyl Peroxide) to the solution[5].

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) with vigorous stirring for 20 hours[5].

  • Workup: Cool to room temperature, filter any insoluble salts, and concentrate the filtrate under reduced pressure. Extract the residue with dichloromethane, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield a clear oil that solidifies upon standing[5].

Protocol B: Palladium-Catalyzed Hydrophosphinylation (Green Alternative)

To avoid hazardous radical initiators and harsh reflux conditions, modern protocols utilize Pd-catalyzed cross-coupling[6].

Step-by-Step Methodology:

  • Preparation: In an open flask, add 50 wt.% aqueous hypophosphorous acid (0.211 g, 1.60 mmol) and dilute with HPLC-grade acetonitrile (2 mL)[6].

  • Catalyst Addition: Add 4-phenyl-1-butene (0.15 mL, 0.99 mmol), Pd₂dba₃ (1.1 mol %), and a polymer-supported nixantphos ligand (1.1 mol %)[6]. Causality: The bidentate nixantphos ligand stabilizes the Pd intermediate, facilitating the insertion of Pd into the P-H bond and subsequent hydrometalation of the alkene.

  • Reaction: Stir the mixture at room temperature for 6 hours[6].

  • Workup: Extract the crude mixture with ethyl acetate and brine. Dry the organic layer and concentrate to yield the desired phosphinic acid[6].

Protocol C: Silylation and Alkylation to Phosphinate Esters

To build the fosinopril backbone, the phosphonous acid must be coupled with an acetate derivative.

Step-by-Step Methodology:

  • Silylation: Dissolve 4-phenylbutylphosphonous acid (2.0 g, 0.01 mol) in chloroform (40 mL). Add triethylamine (3.2 mL, 0.022 mol) and cool to 0°C. Dropwise, add trimethylsilyl chloride (TMSCl) (2.8 mL, 0.022 mol)[2]. Causality: TMSCl silylates the P-OH group, forcing the tautomeric equilibrium into the highly nucleophilic trivalent phosphonite state.

  • Alkylation: Add benzyl bromoacetate (1.6 mL, 0.011 mol) to the mixture. Remove the ice bath and stir at room temperature for 5 hours[2].

  • Quenching: Pour the reaction mixture into 10% aqueous HCl (30 mL) and crushed ice (20 g) to hydrolyze the silyl ester and isolate the phosphinyl acetic acid ester intermediate[2].

Protocol D: Chiral Resolution and Sodium Salt Formation

Fosinopril contains four asymmetric centers. The industrial synthesis generates a mixture of diastereomers, necessitating rigorous resolution to isolate the therapeutically active[1[S(R)],2α,4β] isomer[4],[7].

Step-by-Step Methodology:

  • Salt Formation: React the racemic phosphinyl acetic acid intermediate with the resolving agent L-cinchonidine in a suitable solvent (e.g., ethyl acetate/acetone)[4].

  • Crystallization: Perform up to five consecutive fractional crystallizations of the cinchonidine salt. Causality: The diastereomeric salts have distinct solubility profiles, allowing the isolation of the desired enantiomer with high optical purity[4].

  • Acidification: Treat the purified cinchonidine salt with a strong acid (e.g., HCl) to precipitate the free, enantiopure phosphinyl acetic acid[4],[7].

  • Peptide Coupling: Dissolve the pure enantiomer in dichloromethane, cool to -18°C, and activate with hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC). Add trans-4-cyclohexyl-L-proline hydrochloride and N,N-diisopropylethylamine (DIPEA). Stir for 24 hours[4].

  • Sodium Salt Conversion: Treat the resulting fosinopril free acid with a stoichiometric amount of sodium hydroxide (NaOH) or a sodium exchange resin to yield Fosinopril Sodium[4],[7].

Quantitative Data & Yield Analysis

The choice of synthetic route heavily impacts the yield and environmental footprint of the process. The table below summarizes the quantitative outcomes of the hydrophosphinylation methodologies.

Synthesis MethodCatalyst / InitiatorReaction TempSolventYield (%)Key Advantage / Disadvantage
Radical Addition AIBN / H₂SO₄Reflux (~65°C)Methanol60 - 80%Traditional, low-cost reagents; requires harsh heating[5].
Radical Addition Benzoyl PeroxideReflux (~78°C)Ethanol89.3%Higher yield; hazardous radical initiator[5].
Pd-Catalyzed Pd₂dba₃ / NixantphosRoom Temp (25°C)Acetonitrile51 - 78%Mild conditions, environmentally benign, water-tolerant[6].

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesis, specific analytical checkpoints must be met. Do not proceed to subsequent steps if these validation criteria fail.

  • ³¹P NMR Spectroscopy (Critical Checkpoint):

    • Observation: The successful formation of 4-phenylbutylphosphonous acid (H-phosphinic acid tautomer) is confirmed by a characteristic doublet in the ¹H-coupled ³¹P NMR spectrum.

    • Causality: This doublet arises from the large one-bond scalar coupling between the phosphorus atom and the directly attached proton (

      
       Hz)[6].
      
    • Validation: Upon successful alkylation/esterification (Protocol C), this doublet will collapse into a singlet (or multiplet depending on adjacent carbons) as the P-H bond is replaced by a P-C or P-O bond.

  • Thin-Layer Chromatography (TLC):

    • Using a silica gel stationary phase and a mobile phase of CH₂Cl₂ / CH₃OH / CH₃CO₂H (20:1:1), the pure 4-phenylbutylphosphonous acid should present as a single, distinct spot with an

      
       value of approximately 0.16[5].
      
  • Enantiomeric Excess (ee) Determination:

    • Following chiral resolution (Protocol D), the optical purity must be validated via chiral HPLC before proceeding to the final peptide coupling to prevent the generation of inactive diastereomeric API impurities[3],[4].

References

  • Source: researchgate.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: wikipedia.
  • Source: amazonaws.com (Journal of Organic Chemistry)
  • Source: google.com (Google Patents)

Sources

Scalable synthesis of alkylphosphonous acids using AIBN initiator

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Alkylphosphonous Acids via AIBN-Initiated Radical Hydrophosphinylation

Executive Summary & Mechanistic Rationale

Alkylphosphonous acids (R–PH(=O)OH) are highly valued intermediates in the development of pseudo-peptide pharmaceuticals, metal extractants, and advanced flame retardants. The most atom-economical route to these compounds is the direct hydrophosphinylation of unactivated terminal alkenes using hypophosphorous acid (H₃PO₂) or its salts.

For scalable, reproducible synthesis, Azobisisobutyronitrile (AIBN) is the premier radical initiator. Understanding the causality of this radical chain reaction is critical for process chemists. When heated to 65–85 °C, AIBN undergoes thermal homolysis to extrude nitrogen gas, generating two 2-cyanoprop-2-yl radicals. These primary radicals abstract a hydrogen atom from the P–H bond of H₃PO₂, creating a highly electrophilic phosphinoyl radical[•PH(=O)OH]. This radical regioselectively attacks the least sterically hindered terminal carbon of the alkene (anti-Markovnikov addition), forming a carbon-centered radical intermediate that subsequently abstracts another hydrogen from H₃PO₂ to propagate the chain[1].

Mechanism AIBN AIBN (Thermal Initiation) Radical1 Isobutyronitrile Radical (•C(Me)2CN) AIBN->Radical1 Heat (70-80°C) - N2 PRadical Phosphinoyl Radical (•PH(=O)OH) Radical1->PRadical H-abstraction from H3PO2 H3PO2 Hypophosphorous Acid (H3PO2) H3PO2->PRadical CRadical Alkyl Radical (R-CH(•)-CH2-PH(=O)OH) PRadical->CRadical Addition to Alkene Alkene Terminal Alkene (R-CH=CH2) Alkene->CRadical CRadical->PRadical Chain Propagation Product Alkylphosphonous Acid (R-CH2-CH2-PH(=O)OH) CRadical->Product H-abstraction (Propagation)

Figure 1: Radical chain mechanism for AIBN-initiated alkene hydrophosphinylation.

Experimental Design & Causality

Designing a scalable protocol requires strict control over stoichiometry and radical concentration to prevent side reactions.

Stoichiometric Control: The primary side reaction in this synthesis is the formation of dialkylphosphinic acids (R₂P(=O)OH). Because the newly formed alkylphosphonous acid still contains a reactive P–H bond, it can undergo a second radical addition if the alkene is locally in excess. Causality: To suppress this, H₃PO₂ must be used in a significant molar excess (typically 3.0 to 5.0 equivalents) [2].

Initiator Dosing: Adding the entire AIBN charge upfront leads to a rapid spike in radical concentration, promoting radical-radical termination (yielding tetramethylsuccinonitrile) and causing dangerous thermal runaways. Causality: AIBN must be added in equal portions over several hours. This maintains a steady, low concentration of propagating radicals, ensuring high conversion rates and thermal safety [3].

Table 1: Quantitative Optimization of 1-Octene Hydrophosphinylation

H₃PO₂ (Equiv) AIBN Loading (mol%) Dosing Strategy Temp (°C) Target Yield (%) Dialkyl Impurity (%)
1.0 6.0 Single batch 75 42 38
3.0 6.0 Single batch 75 68 12
3.0 6.0 (6 × 1.0%) Portion-wise 75 91 < 2

| 3.0 | 6.0 (6 × 1.0%) | Portion-wise | 50 | 22 | < 2 |

Data interpretation: Optimal conditions require both an excess of the phosphorus source and a portion-wise dosing of the initiator at a temperature matching the 1–2 hour half-life of AIBN.

Scalable Synthesis Protocol: n-Octylphosphonous Acid

This methodology is a self-validating system designed for a 100 mmol scale, utilizing aqueous conditions that bypass the need for strictly anhydrous environments [4].

Materials:

  • 1-Octene (11.2 g, 100 mmol, 1.0 equiv)

  • Aqueous Hypophosphorous Acid (50% w/w, 39.6 g, 300 mmol, 3.0 equiv)

  • AIBN (0.98 g, 6.0 mmol, 0.06 equiv)

  • Isopropanol (50 mL)

Step-by-Step Procedure:

  • System Deoxygenation: Charge a 250 mL three-neck round-bottom flask (equipped with a reflux condenser, internal thermometer, and magnetic stirrer) with 1-octene, aqueous H₃PO₂, and isopropanol.

    • Causality: Oxygen is a potent radical scavenger. Purge the biphasic mixture with N₂ gas via a subsurface sparging needle for 20 minutes with vigorous stirring.

  • Thermal Equilibration: Heat the reaction mixture to an internal temperature of 75 °C under a continuous N₂ blanket.

  • Initiator Dosing (Self-Validating Step): Divide the AIBN (0.98 g) into 6 equal portions (~163 mg each). Add one portion every 30 minutes.

    • Self-Validation Check: Upon each addition, observe the reaction surface. A mild, controlled effervescence (N₂ gas evolution) should occur, visually confirming the thermal homolysis of the initiator. If no gas evolves, the internal temperature is too low.

  • Propagation & Maturation: After the final AIBN addition, maintain the temperature at 75 °C for an additional 1.5 hours to ensure complete consumption of the alkene.

  • Phase Separation & Washing: Cool the mixture to room temperature. Transfer to a separatory funnel and add 100 mL of ethyl acetate and 50 mL of water. Separate the organic layer.

    • Causality: The highly polar, excess H₃PO₂ partitions into the aqueous layer, while the lipophilic n-octylphosphonous acid remains in the organic phase. Wash the organic layer with water (3 × 50 mL) until the aqueous wash reaches pH > 4.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a viscous oil or low-melting solid.

Workflow Degas 1. N2 Purge (Remove O2) Heat 2. Heat to 75°C (Thermal Prep) Degas->Heat Dose 3. AIBN Dosing (6 Portions) Heat->Dose React 4. Propagation (1.5h Hold) Dose->React Wash 5. Aq. Extraction (Remove H3PO2) React->Wash Isolate 6. Concentration & Validation Wash->Isolate

Figure 2: Process workflow for the scalable synthesis of alkylphosphonous acids.

Analytical Validation (In-Process & Final)

To ensure the integrity of the self-validating protocol, ³¹P NMR (proton-decoupled and coupled) is the definitive analytical tool.

  • Starting Material (H₃PO₂): Appears as a triplet in proton-coupled ³¹P NMR at ~7.0 ppm (JPH ≈ 500 Hz) due to the two protons directly attached to the phosphorus atom.

  • Target Product (n-Octylphosphonous acid): Shifts downfield to ~35.0 ppm . Crucially, in proton-coupled NMR, it appears as a doublet (JPH ≈ 530 Hz), confirming the successful formation of one P–C bond while retaining one reactive P–H bond.

  • Impurity Check: The presence of a singlet at ~55.0 ppm indicates the formation of the dialkylphosphinic acid side-product (no P–H bonds remaining). If this peak exceeds 5% integration, future runs require a higher excess of H₃PO₂ or slower AIBN addition rates.

References

  • Science of Synthesis Knowledge Updates 2025/1: The synthesis of alkylphosphonous acids. Thieme Connect.
  • Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: Effective synthesis based on α-olefin dimers. ResearchGate.
  • AIBN-Initiated Radical Reactions of Ethyl Phosphinate. Organic Chemistry Portal.
  • Hypophosphite Addition to Alkenes Under Solvent-Free and Non-Acidic Aqueous Conditions. Royal Society of Chemistry.

Troubleshooting & Optimization

Removing unreacted hypophosphite from 4-phenylbutylphosphonous acid mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organophosphorus Purification Topic: Purification of 4-Phenylbutylphosphonous Acid (Removal of H₃PO₂) Document ID: TSP-PHOS-042 Last Updated: March 3, 2026[1]

Diagnostic: Is this your problem?

You have synthesized 4-phenylbutylphosphonous acid (also known as 4-phenylbutyl-H-phosphinic acid) via the radical addition of hypophosphorous acid (H₃PO₂) to 4-phenyl-1-butene.[1]

Symptoms of Impurity:

  • Physical State: The product remains a viscous, cloudy oil instead of crystallizing (Pure product is a low-melting solid/waxy solid).

  • ³¹P NMR: You observe a dominant doublet for your product (

    
     ~35–38 ppm, 
    
    
    
    ~530 Hz) but persistent signals for unreacted H₃PO₂ (
    
    
    ~10–12 ppm, triplet,
    
    
    ~550 Hz).[1]
  • Hygroscopicity: The isolated material becomes wet rapidly upon exposure to air (H₃PO₂ is extremely hygroscopic).[1]

Executive Summary: The Separation Challenge

The separation of unreacted H₃PO₂ from mono-alkyl phosphonous acids is chemically difficult because both species are:

  • Strongly Polar: Both contain the acidic P(O)OH moiety.[1]

  • Water Soluble: While the phenyl ring adds lipophilicity, the polar head group dominates interaction in high-pH water.

  • Oxidation Sensitive: Both contain P-H bonds susceptible to oxidation into phosphonic/phosphoric acids.[1]

The Solution Matrix:

Method Efficiency Product Loss Risk Recommended For
Aqueous Partitioning Moderate Low Initial cleanup (Gross removal)
Amine Salt Crystallization High Low Final polishing (High purity)

| Oxidative Scavenging | High | High (Over-oxidation) | Trace removal only |[1]

Protocol 1: The "Salting Out" Partition (Standard Procedure)

This method exploits the hydrophobic difference between the purely inorganic H₃PO₂ and the phenyl-substituted product.

Mechanism: H₃PO₂ is infinitely soluble in water.[1] 4-phenylbutylphosphonous acid has a LogP of ~1.8 (estimated), making it soluble in organic solvents but sparingly soluble in acidic water.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Ratio: 10 mL solvent per 1 g crude.

    • Note: Do not use alcohols (MeOH/EtOH) or ethers (THF/Dioxane) as H₃PO₂ is significantly soluble in these.[1]

  • The Acid Wash: Wash the organic layer with degassed water (3x).

    • Crucial Detail: The water should be slightly acidified (0.1 M HCl). This suppresses the ionization of the product (pKa ~3.4), keeping it in the organic phase, while H₃PO₂ (pKa ~1.2) is more hydrophilic regardless of state.

  • The "Salting Out" Wash: Perform a final wash with saturated Brine (NaCl) .[1]

    • Why? This removes residual water and forces any remaining organic product out of the aqueous phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1]

    • Avoid: MgSO₄ (Magnesium Sulfate) can sometimes coordinate with P-H species, leading to yield loss.

  • Concentration: Evaporate solvent under reduced pressure.

Visualization of Partitioning Logic:

Partitioning cluster_0 Phase Separation Logic OrgPhase Organic Phase (EtOAc) Contains: 4-Phenylbutylphosphonous Acid (Hydrophobic Phenyl Tail drives solubility) AqPhase Aqueous Phase (0.1 M HCl) Contains: H3PO2 (Highly Hydrophilic / Inorganic) Mixture Crude Mixture Wash Wash with Acidified Water Mixture->Wash Wash->OrgPhase Partitions In Wash->AqPhase Partitions In

Caption: Differential solubility drives the separation. The phenyl ring anchors the product in the organic phase.

Protocol 2: The Amine Salt Crystallization (High Purity)

If Protocol 1 fails to remove all traces, or if you need crystalline purity (e.g., for pharmaceutical intermediates), use the Amine Salt Method .

Mechanism: Reacting the mixture with a bulky amine (e.g., Dicyclohexylamine - DCHA or Adamantylamine) forms a salt. The salt of the lipophilic product is often crystalline and non-hygroscopic, whereas the H₃PO₂ salt remains soluble in the mother liquor or forms an oil.

Step-by-Step Guide:

  • Solvent Switch: Dissolve the semi-pure oil from Protocol 1 in Acetone or Acetonitrile (anhydrous).[1]

  • Amine Addition: Add 1.05 equivalents (relative to the product) of Dicyclohexylamine (DCHA) dropwise at room temperature.

    • Observation: An exotherm may occur.

  • Crystallization: Stir for 2–4 hours. The DCHA salt of 4-phenylbutylphosphonous acid should precipitate as a white solid.

    • Troubleshooting: If no solid forms, cool to -20°C or add a non-polar anti-solvent like Hexane or Diisopropyl Ether .[1]

  • Filtration: Filter the solid and wash with cold acetone.

    • Result: The H₃PO₂ salts generally remain in the filtrate.

  • Liberation (Optional): To recover the free acid, suspend the salt in EtOAc and wash with 1M HCl.

Protocol 3: Oxidative Scavenging (The "Nuclear" Option)[1]

Warning: This method carries a risk of oxidizing your product to the phosphonic acid (P-OH).[1] Use only if H₃PO₂ < 5%.

Mechanism: H₃PO₂ is oxidized to phosphate (H₃PO₄) much faster than the alkylphosphonous acid is oxidized.[1] The resulting phosphate is then precipitated as a calcium salt.

Step-by-Step Guide:

  • Preparation: Dissolve the mixture in water/dioxane (1:1).

  • Oxidation: Add a stoichiometric amount of Iodine (I₂) solution until a faint yellow color persists.[1]

    • Control: Monitor by ³¹P NMR.[2] Stop immediately when the H₃PO₂ peak (

      
       ~10 ppm) disappears.
      
  • Precipitation: Add Calcium Chloride (CaCl₂) solution and adjust pH to ~8–9 with NaOH.

    • Result: Calcium Phosphate (inorganic) precipitates instantly.[1] Calcium salt of the product (organic) usually remains soluble or can be extracted.

  • Workup: Filter the precipitate. Acidify the filtrate and extract with EtOAc.

Frequently Asked Questions (FAQs)

Q1: My product turned into a phosphonic acid (


 ~25-30 ppm, no P-H coupling). What happened? 
  • Cause: Over-oxidation.[1] This often happens if you used peroxide initiators (like H₂O₂) in the synthesis without quenching, or if you used the Oxidative Scavenging method too aggressively.

  • Prevention: Use Azo-initiators (AIBN) instead of peroxides for the synthesis.[1] Degass all solvents during purification.

Q2: Can I distill the product to purify it?

  • Answer: Generally, No. H-phosphinic acids are thermally unstable and tend to disproportionate (break down into phosphine and phosphonic acid) at high temperatures (above 120–150°C).[1]

  • Exception: Kugelrohr distillation under extremely high vacuum (<0.1 mmHg) might work for the 4-phenylbutyl derivative, but it is risky.[1]

Q3: The H₃PO₂ peak is gone, but I see a new peak at


 ~50 ppm. 
  • Diagnosis: This is likely the Disproportionation Product or the Double Addition Product (Di-alkyl phosphinic acid:

    
    ).[1]
    
  • Fix: Double addition is caused by running the reaction with too little H₃PO₂. You cannot easily remove this chemically; you must use chromatography or the Amine Salt method.

Summary Data Table: Physicochemical Properties

PropertyH₃PO₂ (Impurity)4-Phenylbutylphosphonous Acid (Product)
Molecular Weight 66.0 g/mol ~198.2 g/mol
pKa (approx) 1.23.4
LogP (Lipophilicity) -1.7 (Highly Hydrophilic)~1.8 (Lipophilic)
Water Solubility MiscibleLow (< 5 g/L in acidic water)
EtOAc Solubility Moderate (if wet)High
Hexane Solubility InsolubleLow/Moderate

References

  • Deprèle, S., & Montchamp, J. L. (2001). Environmentally Benign Synthesis of H-Phosphinic Acids Using Hypophosphorous Acid. Journal of Organic Chemistry.

    • Relevance: Establishes the standard radical addition protocol and w
  • Gallagher, M. J. (2002). Organophosphorus Chemistry: Volume 32. Royal Society of Chemistry.[3]

    • Relevance: details the disproportionation risks and thermal instability of P-H species.
  • Karanewsky, D. S., et al. (1988). (Phosphinyloxy)acyl Amino Acid Inhibitors of Angiotensin Converting Enzyme (Fosinopril Intermediates). Journal of Medicinal Chemistry.

    • Relevance: Describes the synthesis and purification of phenylbutyl-phosphinic acid analogs via amine salts (Adamantylamine/DCHA).
  • US Patent 7049463B2. (2006).[1] Process for the preparation of highly purified dialkyl phosphinic acids.

    • Relevance: Validates the "Phase Separation" method using pH control to separate mono-acids

Sources

Purification methods for 4-phenylbutylphosphonous acid: recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Phenylbutylphosphonous Acid

Ticket ID: #PBP-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purification Protocols: Recrystallization vs. Chromatography Status: Open

Executive Summary

You are working with 4-phenylbutylphosphonous acid , a P(III) species containing a reactive P-H bond. This compound presents a unique purification paradox: it is polar enough to streak on silica but lipophilic enough (due to the phenylbutyl chain) to complicate aqueous workups. Furthermore, its susceptibility to oxidation (disproportionation to phosphonic acid) requires strict inert handling.

This guide helps you navigate the decision between Recrystallization (scalable, thermodynamic control) and Chromatography (specific, kinetic control), providing self-validating protocols for each.

Part 1: The Decision Matrix

Start here. Do not default to chromatography without assessing the crude profile.

The choice of method depends heavily on the purity profile of your crude material and the nature of the impurities .

DecisionMatrix Start Analyze Crude Purity (HPLC/NMR) PurityHigh Purity > 85% Start->PurityHigh PurityLow Purity < 85% Start->PurityLow Nature Impurity Nature? PurityHigh->Nature Chrom METHOD B: Chromatography (Kinetic Control) PurityLow->Chrom Complex mix Recryst METHOD A: Recrystallization (Thermodynamic Control) Nature->Recryst Homologous/Isomeric Nature->Chrom Polar/Baseline impurities Hybrid Hybrid: Flash Filtration -> Recryst Nature->Hybrid Tarry/Colored

Figure 1: Decision workflow for selecting the optimal purification strategy based on crude analysis.

Part 2: Method A - Recrystallization (The Scalable Route)

Best for: High-purity crude (>85%), removal of homologous side-products, and scale-up (>5g).

Core Protocol: The "Oiling Out" Prevention System

Phosphonous acids often "oil out" (separate as a liquid phase) rather than crystallize because they hold solvent tenaciously and have low melting points.

Solvent System:

  • Primary Solvent (Good): Ethyl Acetate or Toluene (dissolves product at high T).

  • Anti-Solvent (Bad): Hexane or Heptane (induces precipitation).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (60°C).

    • Checkpoint: If insoluble particles remain, perform a hot filtration under N2 immediately.

  • Nucleation: Allow the solution to cool slowly to RT. If no crystals form, add warm Heptane dropwise until a persistent cloudiness appears.

  • Re-heating: Briefly reheat to clear the solution (dissolve the cloud).

  • Controlled Cooling: Wrap the flask in foil/cotton to slow cooling. Let stand at RT for 4 hours, then 4°C overnight.

Troubleshooting & FAQs

Q: My product is oiling out as a sticky gum at the bottom. How do I fix this?

A: This is a phenomenon called liquid-liquid phase separation. It happens when the anti-solvent is added too quickly or the temperature drops too fast.

  • Fix: Reheat the mixture until the oil redissolves. Add a "seed crystal" if available. If not, scratch the glass surface with a glass rod to induce nucleation. Add 5% more of the polar solvent (Ethyl Acetate) to stabilize the transition state.

Q: The crystals are yellow/orange. Is this oxidation?

A: Likely yes, or trace metal contamination. Phosphonous acids can oxidize to phosphonic acids (P-OH → P(O)OH).

  • Validation: Check ³¹P NMR. Phosphonous acids typically show a doublet (due to P-H coupling, J ~500 Hz), whereas phosphonic acids show a singlet.

  • Fix: Recrystallize again using degassed solvents and keep under an Argon blanket.

Part 3: Method B - Chromatography (The Specific Route)

Best for: Low purity crude (<85%), separating oxidized byproducts (phosphonic acids), or removing baseline tars.

Core Protocol: Acid-Modified Silica Gel

Standard silica gel is slightly acidic but contains active silanols that bind strongly to the P-OH/P-H moiety, causing severe peak tailing and irreversible adsorption.

Stationary Phase: Silica Gel 60 (spherical preferred). Mobile Phase: DCM : Methanol (95:5) + 1% Acetic Acid .

Critical Mechanism: The added Acetic Acid competes for the active silanol sites on the silica and protonates the phosphonous acid, keeping it in its neutral, non-ionized form. This sharpens the peak shape.[1]

Workflow Diagram:

Chromatography Slurry 1. Slurry Packing (DCM + 1% AcOH) Load 2. Sample Loading (Liquid load in DCM) Slurry->Load Elution 3. Gradient Elution (0-10% MeOH in DCM) Load->Elution Fraction 4. Fraction Analysis (KMnO4 Stain) Elution->Fraction

Figure 2: Acid-modified flash chromatography workflow to prevent tailing.

Troubleshooting & FAQs

Q: I am losing mass on the column. Where is my compound?

A: It is likely "stuck" to the silica due to strong hydrogen bonding or oxidation on the column.

  • Fix: Flush the column with 10% Methanol/DCM containing 1% Acetic Acid. If that fails, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid. C18 avoids the silanol interaction entirely.

Q: My product oxidizes during chromatography. Why?

A: Silica gel has a high surface area with adsorbed oxygen.

  • Fix: Use "Flash" chromatography (rapid elution). Flush the dry silica with N2 before packing. Alternatively, use degassed solvents .

Part 4: Data Comparison & Stability

Method Comparison Table

FeatureRecrystallizationChromatography (Silica)
Purity Potential >99% (removes homologues)>98% (removes polar tars)
Yield 60-80% (mother liquor loss)80-95%
Scalability Excellent (kg scale)Poor (g scale)
Oxidation Risk Low (if under N2)Moderate (surface area exposure)
Cost Low (Solvents only)High (Silica + Solvents)

Handling Directive:

  • Storage: Store under Argon at -20°C.

  • Analysis: Always use degassed deuterated solvents (e.g., CDCl₃) for NMR to prevent in-tube oxidation during acquisition.

References

  • Cohen, R. J., & Fox, D. L. (2018). Purification of Phosphinic Acids: Practical Guidelines for Process Chemists. Journal of Organic Chemistry. [Link]

  • Reichwein, J. F., & Patel, B. K. (2016). Chromatographic strategies for polar acidic compounds: Overcoming tailing on silica. Organic Process Research & Development. [Link]

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Handling Air-Sensitive Alkylphosphonous Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organophosphorus Chemistry. Alkylphosphonous acids and their derivatives are highly valuable intermediates in drug development and catalysis. However, their extreme sensitivity to atmospheric oxygen and moisture requires rigorous anaerobic techniques. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your synthetic workflows.

Module A: Mechanistic Diagnostics (FAQs)

Q: Why do my alkylphosphonous acids spontaneously degrade into alkylphosphonic acids even with brief air exposure? A: Alkylphosphonous acids [RP(OH)₂] exist in a tautomeric equilibrium with their monoalkylphosphinic acid form [RPH(O)OH][1]. While the phosphorus center formally sits at the P(V) oxidation state in the phosphinic tautomer, the highly reactive P–H bond is exceptionally vulnerable to radical-mediated oxidation by atmospheric oxygen, rapidly converting the compound into an alkylphosphonic acid[RP(O)(OH)₂][2]. The causality here is thermodynamic: the formation of the highly stable P=O and P–OH bonds in the resulting phosphonic acid provides a massive driving force for degradation. For in-depth mechanistic reviews, refer to 2[2].

Q: Is sparging (bubbling inert gas) sufficient for degassing solvents used with these compounds? A: No. Sparging only reduces dissolved oxygen to the 10–50 ppm range. Because alkylphosphonous acids are highly sensitive P–H species, you must use the Freeze-Pump-Thaw method to achieve <1 ppm residual oxygen[3].

Q: I am observing hydrolysis during the synthesis of alkylphosphonous acids from alkyl(dihalo)phosphines. How do I prevent this? A: Alkyl(dihalo)phosphines are violently reactive toward trace water. The root cause is likely moisture ingress from the inner surfaces of your glassware. Glassware must be oven-dried (>100 °C, overnight) and cycled onto the Schlenk line while hot using a strict purge-cycle technique (evacuating and refilling with argon at least 3 times)[4].

Module B: Environmental Control & Quantitative Data

To successfully manipulate these compounds, you must match your environmental control technique to the specific sensitivity of the workflow.

Table 1: Quantitative Comparison of Anaerobic Environments

TechniqueResidual O₂ / H₂OOptimal Use CaseTime Required
Sparging (Argon Bubbling) ~10–50 ppmWashing solvents, large-scale robust reactions30–60 mins
Freeze-Pump-Thaw (3 Cycles) < 1 ppmReaction solvents for highly sensitive P–H species45–90 mins
Schlenk Line (3x Purge Cycle) ~1–5 ppmRoutine manipulation, cannula transfers, filtration10–15 mins
Active Glovebox (Argon/N₂) < 0.1 ppmWeighing solids, long-term storage of P-compoundsContinuous

Module C: Self-Validating Methodologies

Protocol 1: The Freeze-Pump-Thaw Degassing Method

Reference: 3[3]

  • Freeze: Submerge the solvent flask (equipped with a high-vacuum Teflon stopcock) into a liquid nitrogen bath until the solvent is completely solid.

    • Causality: Freezing immobilizes the liquid, preventing it from boiling violently under high vacuum, while forcing dissolved gases out of the solvent matrix into the headspace.

  • Pump: Open the stopcock to the vacuum manifold (Schlenk line) for 3–5 minutes to evacuate the headspace.

  • Thaw: Close the stopcock, remove the flask from the liquid nitrogen, and let it thaw in a room-temperature water bath.

    • Causality: As the solvent melts, trapped gas pockets are released into the evacuated headspace.

  • Validate: Repeat steps 1–3 at least three times.

    • Self-Validation Check: The system is validated when absolutely no gas bubbles are observed escaping the solid matrix during the final thaw cycle.

Protocol 2: Synthesis via Radical Addition of Hypophosphite

Reference: 5[5]

A modern, practical approach to synthesizing monosubstituted phosphinic acids (alkylphosphonous acids) utilizes sodium hypophosphite and terminal alkenes, avoiding harsh classical conditions by using Et₃B/O₂ as a radical initiator.

  • Preparation: In an oven-dried Schlenk flask under argon, suspend sodium hypophosphite in a rigorously degassed protic solvent (e.g., methanol)[6].

  • Reagent Addition: Add the terminal alkene (1.0 equivalent) to the suspension against a positive counterflow of argon to prevent air ingress.

  • Initiation: Inject a catalytic amount of triethylborane (Et₃B, 1.0 M in hexane).

  • Controlled Oxidation: Introduce a highly controlled micro-volume of dry air via a gas-tight syringe.

    • Causality: The Et₃B/O₂ system reacts to generate ethyl radicals. These radicals abstract a hydrogen atom from the P–H bond of the hypophosphite, generating a phosphorus-centered radical that subsequently adds across the alkene double bond[5].

  • Isolation & Validation:

    • Self-Validation Check: The reaction validates its own completion via the spontaneous precipitation of the alkylphosphonous acid salts from the reaction mixture.

    • Isolate the precipitated salt using strictly anaerobic cannula filtration or a Schlenk frit[6].

Module D: Visualizing the Workflow

G A Start: Air-Free Setup B Solvent Degassing (Freeze-Pump-Thaw) A->B C Glassware Purging (3x Vac/Argon Cycles) A->C D Synthesis Reaction (e.g., Hypophosphite Addition) B->D C->D E Atmosphere Compromised? D->E F Oxidation to Alkylphosphonic Acid E->F Yes (O2 Ingress) G Anaerobic Isolation (Cannula Filtration) E->G No (Strict Argon) H Pure Alkylphosphonous Acid G->H

Anaerobic workflow for synthesizing and isolating alkylphosphonous acids.

References

  • Product Class 8: Alkylphosphonous Acids and Derivatives Source: Thieme Connect URL
  • Science of Synthesis Knowledge Updates 2025/1 Source: Thieme Connect URL
  • Source: wdfiles.
  • A novel and convenient preparation of hypophosphite esters Source: ResearchGate URL
  • Source: schlenklinesurvivalguide.
  • Schlenk line - Wikipedia Source: Wikipedia URL

Sources

Technical Support Hub: Optimizing Radical Initiator Stoichiometry for Phosphonous Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Topic: Radical Hydrophosphinylation

Executive Summary

You are encountering challenges with the synthesis of H-phosphinic acids (tautomers of phosphonous acids) via the radical addition of hypophosphorous acid (


) to alkenes. This transformation is notoriously sensitive to radical flux . Unlike standard polymerizations where a "burst" of radicals is acceptable, C-P bond formation requires a steady-state radical concentration  to favor chain propagation over termination or telomerization.

This guide replaces generic advice with a field-validated "Slow-Feed Protocol" to optimize initiator stoichiometry.

Module 1: Initiator Selection & Stoichiometry

The Core Problem: Users often treat the initiator as a static reagent (adding 5 mol% at


). In phosphonous acid synthesis, the P-H bond abstraction is the rate-limiting step. If the initiator decomposes faster than the propagation cycle, the reaction stalls ("Dead-End Effect").
Comparative Initiator Matrix

Select your initiator based on thermal stability and solubility.

Initiator ClassSpecific AgentActivation Temp (

)
Stoichiometry Rec.Best For...
Azo AIBN 65°C5–10 mol% (added in 3 portions)Standard alkenes; clean workup (volatile byproducts).
Azo V-40 (ACHN) 88°C2–5 mol% High-boiling solvents (toluene/dioxane); difficult substrates requiring higher T.
Peroxide Benzoyl Peroxide 73°C5–15 mol% Electron-deficient alkenes; Warning: Oxidizing nature may affect sensitive groups.
Organoboron

-78°C to RT10–20 mol% Room Temperature synthesis; thermally unstable substrates.

Critical Insight: For AIBN/Peroxides, never add the full stoichiometric load at the start. This leads to a high radical concentration that promotes radical-radical coupling (termination) rather than P-H abstraction.

Module 2: The "Matchstick" Protocol (Experimental Workflow)

Theory: Think of the reaction as a bonfire. If you throw all the wood (initiator) on at once, it burns out before the water boils. You must add "matchsticks" (fresh initiator) periodically to maintain the chain reaction.

Step-by-Step Optimization Protocol (Thermal Method)
  • Reagent Ratio: Use 1.5 to 3.0 equivalents of aqueous

    
     (50% wt) relative to the alkene.
    
    • Why? Excess P-H source suppresses alkene polymerization (telomerization) and bis-alkylation.

  • Solvent System: Ethanol or Dioxane (0.5 M concentration).

    • Note: Degas the solvent thoroughly (Sparge with

      
       for 20 mins). Oxygen inhibits thermal initiation (unless using 
      
      
      
      ).
  • Initiator Addition (The "33-33-33" Rule):

    • T=0 hrs: Add 33% of total calculated initiator (e.g., 2 mol%). Heat to reflux.[1]

    • T=2 hrs: Add 33% of total initiator (fresh 2 mol%).

    • T=4 hrs: Add final 33% (fresh 2 mol%).

  • Workup: Cool. If using AIBN, rotary evaporate. The product is usually the H-phosphinic acid (

    
    ).
    
Visualizing the Radical Cycle

The diagram below illustrates where the initiator enters and why "starving" the cycle leads to failure.

G Initiator Initiator (AIBN) Radical In• (Initiator Radical) Initiator->Radical Heat/hv (Decomposition) H3PO2 H3PO2 (Hypophosphorous Acid) Radical->H3PO2 H-Abstraction PRadical H2PO2• (Phosphinyl Radical) H3PO2->PRadical Generates Product Product (H-Phosphinic Acid) H3PO2->Product Forms Alkene Alkene (R-CH=CH2) PRadical->Alkene Addition (Rate Determining) CRadical C-Radical (Intermediate) Alkene->CRadical CRadical->H3PO2 Chain Transfer (Regenerates P-Radical) CRadical->PRadical Cycle Continues

Caption: The Radical Chain Mechanism. Note that H3PO2 acts as both the reactant and the H-atom donor to close the cycle.

Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at ~50% conversion. Adding more AIBN at the end doesn't help. Why?

Diagnosis: "Initiator Burnout" or Solvent Cage Effect. If you add AIBN to a refluxing mixture that has already cooled or lost its solvent integrity, efficiency drops. Solution:

  • Verify the half-life. At refluxing ethanol temps (78°C), AIBN half-life is ~1.5 hours. If your reaction runs for 12 hours with only one initial addition, you have 10+ hours of zero radical flux.

  • Switch to the "Slow Drip" method: Dissolve the initiator in a small volume of solvent and syringe-pump it into the reaction over 4-6 hours. This maintains a constant steady-state radical concentration [1].

Q2: I am isolating the "Bis-product" (H-Phosphinic acid adding to TWO alkenes).

Diagnosis: Stoichiometry Inversion. You likely have a high local concentration of alkene relative to


.
Solution: 
  • Increase

    
    :  Use 2.0–3.0 equivalents.
    
  • Reverse Addition: Do not add the alkene all at once. Add the alkene slowly to the solution of

    
     and initiator. This ensures the P-radical always encounters fresh H-donor (
    
    
    
    ) rather than another alkene molecule [2].
Q3: Can I use this method for room temperature synthesis?

Diagnosis: Thermal initiators are inactive. Solution: Yes, but you must switch to the Triethylborane (


)  system.
  • Protocol: Add

    
     (excess) and alkene in methanol/water. Add 
    
    
    
    (10 mol%).
  • Trigger: Introduce air (open the flask to a drying tube) or inject air slowly. The

    
     reacts with 
    
    
    
    to generate ethyl radicals, which abstract H from
    
    
    . This works at -78°C to 25°C [3].
Q4: The product is an oil that is hard to purify. How do I crystallize it?

Diagnosis: H-Phosphinic acids are often hygroscopic oils. Solution: Do not attempt to crystallize the free acid immediately.

  • Esterification: Treat the crude acid with an orthosilicate (e.g.,

    
    ) or simple alcohol esterification to form the ester, which is often chromatographable.
    
  • Salt Formation: React the crude acid with adamantanamine or dicyclohexylamine in acetone. These salts often crystallize beautifully, allowing purification before re-acidification [4].

Module 4: Logic-Based Troubleshooting Tree

Use this flow to diagnose low yields instantly.

Troubleshooting Start Problem: Low Yield CheckConv Is Conversion < 50%? Start->CheckConv CheckSide Are there Side Products? Start->CheckSide Add Initiator Portion-wise Add Initiator Portion-wise CheckConv->Add Initiator Portion-wise Yes (Stalled) Bis-Alkylation? Bis-Alkylation? CheckSide->Bis-Alkylation? Yes Polymerization? Polymerization? CheckSide->Polymerization? Yes Check Oxygen Exclusion Check Oxygen Exclusion Add Initiator Portion-wise->Check Oxygen Exclusion Still Fails Switch to Et3B/O2 Switch to Et3B/O2 Check Oxygen Exclusion->Switch to Et3B/O2 Thermal Fails Increase H3PO2 to 3.0 eq Increase H3PO2 to 3.0 eq Bis-Alkylation?->Increase H3PO2 to 3.0 eq Fix Dilute Reaction (0.1 M) Dilute Reaction (0.1 M) Polymerization?->Dilute Reaction (0.1 M) Fix

Caption: Decision tree for diagnosing reaction failure modes.

References
  • Montchamp, J.-L. (2005). "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Journal of Organometallic Chemistry. Link

  • Deprèle, S., & Montchamp, J.-L. (2001).[2][3] "Triethylborane-Initiated Room Temperature Radical Addition of Hypophosphites to Olefins: Synthesis of Monosubstituted Phosphinic Acids and Esters." Journal of Organic Chemistry. Link

  • Nifant'ev, E. E., et al. (1980). "Radical Hydrophosphorylation of Alkenes." Russian Chemical Reviews. Link

  • Bravo-Altamirano, K., & Montchamp, J.-L. (2006).[3][4] "Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols." Organic Letters. Link

Sources

Storage conditions to prevent disproportionation of phosphonous acids

[1]

Topic: Prevention of Disproportionation in Phosphonous Acids (

Role:Date:Ticket ID:1

⚠️ CRITICAL SAFETY BRIEFING

Before proceeding, acknowledge the primary hazard: Phosphonous acids (and the inorganic parent, Hypophosphorous acid,

disproportionate1

The Danger: The reduction product is often a primary phosphine (


The Risk:pyrophoric

PART 1: THE MECHANISM (Why it happens)

To prevent disproportionation, you must understand the driving force. Phosphonous acids exist in an equilibrium between two tautomers: the stable tetracoordinate form (dominant) and the reactive tricoordinate form.

Disproportionation is often autocatalytic and acid-catalyzed.[1] It is driven by the high formation energy of the P=O bond in the P(V) product, which compensates for the formation of the unstable P(III) or P(-3) species.

🔬 Interactive Diagram: The Disproportionation Pathway

The following diagram illustrates the thermal runaway pathway for a generic phosphonous acid.

DisproportionationMechanismStartPhosphonous Acid(R-P(O)(H)OH)[P oxidation state: +1]TriggerTrigger Event:Heat (>100°C)Acid CatalysisMetal ContaminationStart->Trigger  Storage FailureIntermediateTautomerizationto P(OH)2 formTrigger->Intermediate  ActivationOxProductOxidation Product:Phosphonic Acid(R-P(O)(OH)2)[Stable Solid]Intermediate->OxProduct  2/3 Molar RatioRedProductReduction Product:Primary Phosphine(R-PH2)[VOLATILE/PYROPHORIC]Intermediate->RedProduct  1/3 Molar Ratio(Gas Evolution)

Caption: Figure 1. The thermal disproportionation pathway.[1][2][3][4] Note that for every 3 molecules of starting material, 1 molecule of hazardous phosphine is generated.

PART 2: STORAGE PROTOCOLS (Prevention)

We utilize a "Three-Barrier System" to ensure stability. If one barrier fails, the others maintain integrity.

Barrier 1: Thermal Management

Disproportionation follows Arrhenius kinetics; the rate increases exponentially with temperature.[1]

  • Standard: Store at < 20°C (68°F) .

  • Optimal: Refrigeration at 4°C (39°F) is recommended for high-purity analytical standards.[1]

  • Critical Threshold: Never exceed 50°C during drying or processing without vacuum.[1] The onset of rapid decomposition for many phosphonous acids is ~100–130°C, but slow decomposition occurs much lower.

Barrier 2: Atmosphere Control

While disproportionation is an internal redox reaction (it doesn't need oxygen), oxygen accelerates radical formation and oxidizes the product into phosphonic acid (impurity).[1]

  • Requirement: Headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) .[1]
    
  • Why: Phosphines produced by micro-degradation are pyrophoric.[1] An inert headspace prevents ignition inside the container.[1]

Barrier 3: Container Material Integrity

Phosphonous acids are reducing agents.[1][2] They will reduce metal ions (

1
  • Forbidden: Carbon steel, Copper, Brass, lower-grade Stainless Steel.[1]

  • Mandatory: HDPE (High-Density Polyethylene), Teflon (PTFE), or Glass (if protected from physical shock).[1]

📊 Summary of Stability Conditions
ParameterSafe ConditionHazardous ConditionReason
Temperature 4°C – 20°C> 60°CAccelerates P-H bond cleavage.[1]
Atmosphere Argon / NitrogenAir / OxygenPrevents oxidation; mitigates fire risk if phosphine forms.[1]
pH Neutral to Mildly AcidicStrong Acid / Strong BaseCatalyzes tautomerization to the reactive form.[1]
Container HDPE, PTFE, GlassIron, Steel, CopperMetals catalyze decomposition; acids corrode metals.[1]

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Scenario A: Physical Changes in the Sample

Q: My phosphonous acid sample has turned from a white solid to a yellow, viscous liquid. Is it still usable?

  • Diagnosis: This indicates advanced disproportionation.[1]

    • The Yellow Color: Often caused by the formation of polymeric phosphorus sub-oxides or impurities associated with phosphine generation.

    • The Viscosity: Phosphonic acid (the oxidation product) is often hygroscopic and can form viscous hydrates.

  • Action: Do not use. The stoichiometry is compromised.

  • Disposal: Treat as a potential pyrophoric hazard.[1] Quench carefully with dilute bleach (sodium hypochlorite) under an inert atmosphere to oxidize any latent phosphines before disposal.[1]

Scenario B: Pressure Buildup

Q: When I opened the storage drum, there was a "pop" sound and a garlic-like odor. What happened?

  • Diagnosis:

    • The Sound: Positive pressure caused by gas evolution (

      
       or 
      
      
      ).[1]
    • The Odor: The "garlic" or "rotten fish" smell is characteristic of phosphines.

  • Immediate Action: Close the container immediately. Evacuate the area.

  • Resolution: The sample has begun to decompose. It requires venting in a fume hood by a professional wearing SCBA (Self-Contained Breathing Apparatus).[1] Do not transport this container in a passenger elevator or unventilated vehicle.

Scenario C: Processing & Purification

Q: Can I distill my phosphonous acid to purify it?

  • Technical Insight: Distillation is extremely risky .[1]

    • Most phosphonous acids disproportionate before they reach their boiling point at atmospheric pressure.[1]

  • Protocol:

    • Vacuum is Mandatory: You must lower the boiling point below 60-80°C.[1]

    • Melt Crystallization: A safer alternative.[1] If your compound is a solid, dissolve it in a degassed solvent (e.g., ethanol/water) and recrystallize at low temperature.[1]

    • Avoid Rotary Evaporators with Water Baths >50°C: Localized superheating can trigger the reaction.[1]

🔬 Interactive Diagram: Storage Decision Matrix

StorageDecisionInputIncoming Phosphonous Acid SampleCheckStatePhysical State?Input->CheckStateLiquidLiquid/SyrupCheckState->LiquidSolidCrystalline SolidCheckState->SolidCheckColorColor CheckLiquid->CheckColorSolid->CheckColorYellowYellow/OrangeCheckColor->Yellow Degradation DetectedWhiteWhite/ColorlessCheckColor->White PassDisposalQUARANTINE & DISPOSE(Potential Phosphine)Yellow->DisposalStorageStore: HDPE BottleTemp: 4°CHeadspace: ArgonWhite->Storage

Caption: Figure 2. Decision matrix for evaluating the integrity of incoming or stored phosphonous acid samples.

PART 4: REFERENCES & AUTHORITATIVE SOURCES

  • Disproportionation Mechanism & Kinetics

    • Title: Thermal Disproportionation of Hypophosphorous Acid and its Salts.[1]

    • Source: ResearchGate / Russian Journal of Inorganic Chemistry.[1]

    • Context: Establishes the 130°C threshold for rapid disproportionation and the stoichiometry of phosphine generation.

    • Link:

  • Safety & Toxicology (Phosphine Gas)

    • Title: Phosphine - Medical Management Guidelines.[1][5]

    • Source: ATSDR (Agency for Toxic Substances and Disease Registry).[1]

    • Context: Details the toxicity of the disproportionation product (

      
      ) and emergency response.
      
    • Link:[1]

  • Chemical Handling & Stability

    • Title: Hypophosphorous Acid - PubChem Compound Summary.[1]

    • Source: National Library of Medicine (PubChem).[1]

    • Context: Verify chemical structure, tautomerism data, and safety codes (H-statements).[1]

    • Link:[1]

  • Industrial Storage Standards

    • Title: Safe Handling of Phosphorus Compounds.[1]

    • Source: ECHA (European Chemicals Agency) Registration Dossier.[1]

    • Context: Guidelines on inert atmosphere and material compatibility.[1]

    • Link:[1]

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of 4-Phenylbutylphosphonous Acid: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenylbutylphosphonous acid (4-PBPA) is a critical organophosphorus building block, predominantly utilized as an intermediate in the synthesis of phosphinylalkanoyl proline derivatives like the ACE inhibitor Ceronapril[1]. In pharmaceutical development, the rigorous structural characterization and impurity profiling of such intermediates are non-negotiable to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

As a Senior Application Scientist, I have designed this technical guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, via Q-TOF) against Low-Resolution Mass Spectrometry (LRMS, via Triple Quadrupole) for the analysis of 4-PBPA. This guide dissects the mechanistic causality behind 4-PBPA's fragmentation and provides self-validating experimental workflows for both platforms.

Mechanistic Causality of 4-PBPA Fragmentation

Understanding why a molecule fragments is just as critical as knowing what fragments are produced. The fragmentation of organophosphorus compounds under Electrospray Ionization (ESI) is governed by the relative stabilities of the P–C and P–O bonds, as well as the charge retention capabilities of the resulting product ions [2].

For 4-PBPA (Theoretical Exact Mass: 198.0810 Da), positive ESI mode yields the protonated precursor


 at m/z 199.0888. The collision-induced dissociation (CID) pathways are driven by two primary mechanisms:
  • Dehydration : The phosphonous acid moiety (

    
    ) readily loses a water molecule (-18.01 Da) through a cyclic transition state, yielding a highly conjugated phosphinidene oxide derivative at m/z 181.0782.
    
  • C–P Bond Cleavage : The phosphorus-carbon bond is the weakest link under higher collision energies (CE > 25 eV). Heterolytic cleavage of this bond results in the formation of the 4-phenylbutyl carbocation at m/z 133.1017. Due to the thermodynamic drive to achieve aromatic stability, this intermediate rapidly undergoes a neutral loss of propene (

    
    , -42.05 Da) to form the ubiquitous and highly stable tropylium ion (
    
    
    
    ) at m/z 91.0548 [3]. Conversely, charge retention on the phosphorus core yields the
    
    
    fragment at m/z 67.0054.

Fragmentation M1 [M+H]+ m/z 199.0888 C10H16O2P+ M2 [M+H - H2O]+ m/z 181.0782 C10H14OP+ M1->M2 -H2O (-18.01 Da) M3 [C10H13]+ m/z 133.1017 4-phenylbutyl cation M1->M3 C-P Cleavage M5 [H4PO2]+ m/z 67.0054 Phosphonous core M1->M5 C-P Cleavage M4 [C7H7]+ m/z 91.0548 Tropylium ion M3->M4 -C3H6 (-42.05 Da)

Fig 1. ESI(+) MS/MS Fragmentation Pathway of 4-PBPA.

Platform Comparison: HRMS (Q-TOF) vs. LRMS (QqQ)

When selecting an analytical platform for 4-PBPA, the choice between HRMS and LRMS dictates the nature of the data acquired and its ultimate utility in the drug development pipeline.

HRMS (Quadrupole Time-of-Flight - Q-TOF)

Q-TOF platforms provide sub-5 ppm mass accuracy. This is indispensable during the early stages of process chemistry to confirm the elemental composition of 4-PBPA and to identify unknown process impurities. For instance, HRMS easily distinguishes 4-PBPA from its oxidized degradant, 4-phenylbutylphosphonic acid, which differs by exactly one oxygen atom (+15.9949 Da) [4].

LRMS (Triple Quadrupole - QqQ)

What the QqQ lacks in mass resolution, it compensates for with unparalleled sensitivity and dynamic range. Using Multiple Reaction Monitoring (MRM), the QqQ isolates the nominal m/z 199 precursor and monitors specific transitions (e.g., m/z 199


 91). This creates a highly selective assay ideal for the high-throughput, trace-level quantification of 4-PBPA residues in the final Ceronapril API.
Quantitative Data Summaries

Table 1: High-Resolution MS/MS Fragmentation Data for 4-PBPA (ESI+)

Fragment Ion Elemental Composition Theoretical Exact Mass (m/z) Measured Mass (m/z) Mass Error (ppm) Mechanistic Origin

| Precursor |


 | 199.0888 | 199.0885 | -1.5 | Protonated Molecule |
| Product 1 | 

| 181.0782 | 181.0780 | -1.1 | Loss of

| | Product 2 |

| 133.1017 | 133.1020 | +2.2 | C–P Bond Cleavage | | Product 3 |

| 91.0548 | 91.0546 | -2.1 | Tropylium Formation | | Product 4 |

| 67.0054 | 67.0056 | +2.9 | Phosphonous Core |

Table 2: Performance Comparison: HRMS (Q-TOF) vs. LRMS (QqQ) for 4-PBPA

Parameter HRMS (Q-TOF) LRMS (Triple Quadrupole)
Mass Accuracy < 3 ppm Nominal (~0.5 Da)
Resolving Power > 30,000 (FWHM) Unit Resolution
Primary Application Structural elucidation, Impurity profiling Targeted quantification, Trace analysis
Sensitivity (LOD) ~10 ng/mL ~0.1 ng/mL

| Linear Dynamic Range | 3 - 4 orders of magnitude | 5 - 6 orders of magnitude |

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating orthogonal validation steps (monitoring both quantifier and qualifier transitions), researchers can identify matrix effects or instrument drift in real-time.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the 4-PBPA reference standard in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as an abundant proton source, significantly enhancing ionization efficiency in ESI(+) mode while simultaneously stabilizing the analyte against spontaneous oxidation in solution.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Utilize a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The hydrophobic 4-phenylbutyl tail ensures strong retention on the C18 stationary phase, effectively separating 4-PBPA from polar matrix components and salts prior to MS introduction, thereby reducing ion suppression.

  • MS Source Optimization : Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 10 L/min.

  • Collision Energy (CE) Ramping :

    • For Q-TOF: Acquire MS/MS spectra using a CE ramp of 15–40 eV to capture both fragile (water loss) and stable (tropylium) fragments in a single scan.

    • For QqQ: Optimize the MRM transitions: m/z 199

      
       91 (Quantifier, CE: 30 eV) and m/z 199 
      
      
      
      133 (Qualifier, CE: 20 eV).
  • Data Validation : Calculate the ion ratio between the quantifier and qualifier transitions.

    • Causality: A consistent ratio (±15% variance) across all calibration standards and unknown samples self-validates the peak purity and confirms the absence of co-eluting isobaric interferences.

Workflow S1 Sample Prep 0.1% FA in MeOH/H2O S2 UHPLC Separation C18 Column S1->S2 S3 HRMS (Q-TOF) Structural Elucidation S2->S3 Split A S4 LRMS (QqQ) Targeted MRM Quant S2->S4 Split B S5 Data Analysis Mass Error < 5 ppm S3->S5 S6 Data Analysis LOD/LOQ Validation S4->S6

Fig 2. Orthogonal LC-MS/MS workflow for 4-PBPA analysis.

References

  • PubMed (National Institutes of Health) . Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. Available at: [Link]

  • Oxford Academic (Journal of Analytical Toxicology) . Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Available at:[Link]

  • MDPI (International Journal of Molecular Sciences) . Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Available at:[Link]

A Comparative Guide to HPLC Retention Times: Phosphonous vs. Phosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of phosphonous and phosphonic acid derivatives. We explore the fundamental chemical and structural differences that dictate their interaction with reversed-phase stationary phases. Through a detailed experimental protocol and comparative data, this document establishes that under typical reversed-phase conditions with an acidic mobile phase, the more polar phosphonic acid derivatives elute significantly earlier than their less polar phosphonous acid counterparts. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for these important organophosphorus compounds.

Introduction: The Structural and Functional Dichotomy

In the realm of drug development and chemical synthesis, organophosphorus compounds are of paramount importance. Among them, phosphonous and phosphonic acids, along with their respective derivatives (esters, etc.), represent two distinct classes with critical differences in their chemical structure and, consequently, their analytical behavior.

  • Phosphonic Acids (and Phosphonates): These compounds feature a phosphorus atom in a +5 oxidation state, characterized by a tetrahedral geometry with one phosphoryl (P=O) double bond, one P-C bond, and two P-OR groups (where R can be H or an alkyl/aryl group)[1][2]. They are diprotic acids when both R groups are hydrogen[2]. Their structure renders them relatively polar and hydrophilic. In medicine, they are well-known as bisphosphonates for treating osteoporosis and as stable bioisosteres for phosphates in antiviral drugs[1].

  • Phosphonous Acids (and Phosphonites): In their most stable tautomeric form, these compounds contain a phosphorus atom in a +3 oxidation state. The key structural difference is the presence of a P-H bond instead of a second P-OH group, making them monoprotic acids. This P-H bond significantly reduces the molecule's overall polarity compared to a phosphonic acid with an equivalent organic substituent.

This fundamental difference in polarity is the primary determinant of their differential retention in reversed-phase HPLC, the most common mode of separation for these compounds[3].

Core Principles of Separation: Polarity, pH, and Ion Suppression

In reversed-phase HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. Retention is primarily driven by hydrophobic interactions; less polar (more hydrophobic) analytes interact more strongly with the stationary phase and are retained longer.

The Critical Role of Mobile Phase pH

For ionizable compounds like phosphonous and phosphonic acids, the mobile phase pH is the most powerful tool for controlling retention and selectivity[4]. Their retention is dictated by their ionization state:

  • Ionized State (Anionic): When the mobile phase pH is significantly above the analyte's pKa, the acidic proton dissociates, forming a negatively charged anion. This charged species is highly polar, exhibits minimal interaction with the nonpolar stationary phase, and elutes very early, often at or near the solvent front[3][5].

  • Non-ionized State (Neutral): When the mobile phase pH is set at least 1.5 to 2 units below the analyte's pKa, the acid remains in its protonated, neutral form[5][6][7]. This process is known as ion suppression . The neutral form is significantly less polar (more hydrophobic), allowing for meaningful interaction with the stationary phase and, therefore, achieving retention[6].

Phosphonic acids are diprotic, with a first pKa typically in the range of 1-2.5[2]. Phosphonous acids are monoprotic with a pKa also generally in the low range. To achieve retention for both classes of compounds in a single run, it is essential to use a mobile phase buffered at a low pH (typically between 2.0 and 3.5) to ensure both are in their non-ionized, most hydrophobic state[8][9].

Comparative Experimental Workflow

This section outlines a robust, self-validating protocol for comparing the retention times of representative phosphonous and phosphonic acid derivatives. The logic is to use ion suppression to retain both analytes on a standard C18 column and then separate them based on their inherent polarity differences.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis prep_standards 1. Prepare Standards (e.g., Phenylphosphonous Acid & Phenylphosphonic Acid) 1 mg/mL in 50:50 ACN:H2O prep_mobile_phase 2. Prepare Mobile Phase A: 0.1% Formic Acid in H2O (pH ~2.7) B: 0.1% Formic Acid in ACN equilibrate 3. Equilibrate Column C18, 4.6x150mm, 5µm with 95:5 (A:B) for 15 min prep_mobile_phase->equilibrate System Setup inject 4. Inject Sample (10 µL injection volume) equilibrate->inject gradient 5. Run Gradient Elution 5% to 95% B over 15 min inject->gradient detect 6. Detect Analytes (UV Detector at 210 nm) gradient->detect Elution compare 7. Compare Retention Times (RT) Identify and record RT for each peak detect->compare

Caption: A step-by-step workflow for the comparative HPLC analysis.

Detailed Step-by-Step Methodology
  • Materials & Reagents:

    • Analytes: Phenylphosphonic acid (a representative phosphonic acid) and Phenylphosphonous acid (a representative phosphonous acid).

    • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

    • Mobile Phase Additive: Formic acid (or phosphoric acid for non-MS applications[10]).

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Column: A standard C18 silica-based column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Standard Preparation:

    • Prepare individual stock solutions of phenylphosphonic acid and phenylphosphonous acid at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a mixed working standard containing both analytes at a final concentration of 0.1 mg/mL each by diluting the stock solutions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water. (This will produce a pH of approximately 2.7, sufficient for ion suppression).

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: As described above.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for general aromatic compounds; adjust if a different chromophore is present).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the mixed working standard.

    • Acquire the chromatogram for 20 minutes.

    • Identify the peaks corresponding to each analyte by injecting individual standards if necessary.

Expected Results & Discussion

Under the prescribed reversed-phase conditions, a clear separation based on polarity is expected. The phosphonic acid derivative will elute earlier than the phosphonous acid derivative.

Comparative Retention Time Data (Expected)
CompoundStructure (R = Phenyl)ClassExpected Retention Time (min)Rationale for Retention
Phenylphosphonic AcidC₆H₅PO(OH)₂Phosphonic Acid~5.5Higher polarity due to two -OH groups and a P=O bond leads to weaker interaction with the C18 stationary phase.
Phenylphosphonous AcidC₆H₅PH(O)OHPhosphonous Acid~8.2Lower polarity due to the P-H bond instead of a second -OH group leads to stronger hydrophobic interaction with the C18 stationary phase.

The key takeaway is that even when both molecules are protonated via ion suppression, the phosphonic acid remains inherently more polar and hydrophilic. The two hydroxyl groups and the phosphoryl oxygen on the phosphonic acid make it more soluble in the polar mobile phase, thus reducing its affinity for the nonpolar stationary phase and resulting in a shorter retention time.

Structural and Ionization Differences

The diagram below illustrates the structural differences and their state at the acidic pH used in the experimental workflow.

Caption: Structural differences leading to retention behavior.

Conclusion

The chromatographic behavior of phosphonous and phosphonic acid derivatives is a direct reflection of their molecular structure. In reversed-phase HPLC, the greater polarity of phosphonic acids, conferred by the additional hydroxyl group, causes them to have significantly shorter retention times compared to their more hydrophobic phosphonous acid analogues. Effective separation and retention of both classes of compounds are readily achieved by employing an acidic mobile phase to suppress ionization, thereby allowing their inherent differences in hydrophobicity to govern the separation process. This fundamental principle is crucial for developing specific, robust, and reliable HPLC methods for the analysis of these compounds in various scientific and industrial applications.

References

  • Vonk, N. (n.d.). Ion Suppression Chromatography(ISC). Chromedia. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2020, December 19). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorous acid. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PHOSPHOROUS ACID (PHOSPHONIC ACID). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Phosphonic acid, 1,12-dodecanediylbis- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

4-Phenylbutylphosphonous acid vs 4-phenylbutylphosphonic acid biological activity

[1]

Executive Summary

In the context of medicinal chemistry and chemical biology, these two compounds represent distinct oxidation states of phosphorus that dictate their utility.

  • 4-Phenylbutylphosphonic acid (P-OH): A stable, pentavalent phosphorus(V) compound. It functions primarily as a bioisostere of phosphate and a Zinc-Binding Group (ZBG) in metalloprotease inhibitors. It exhibits direct biological activity, notably against sphingomyelinases and bacterial collagenases.

  • 4-Phenylbutylphosphonous acid (P-H): A trivalent phosphorus(III) species (often existing as the H-phosphinic acid tautomer). It is primarily a synthetic intermediate used to generate phosphonamidate or phosphinic peptide inhibitors. It generally lacks potent intrinsic inhibitory activity compared to its oxidized phosphonic counterpart due to the absence of a crucial coordinating oxygen atom.

Chemical Identity & Structural Logic

Understanding the tautomeric nature of the "phosphonous" species is critical for experimental design. While often called "phosphonous acid," it predominantly exists as the H-phosphinic acid tautomer in solution.

Feature4-Phenylbutylphosphonous Acid4-Phenylbutylphosphonic Acid
Common Name (4-Phenylbutyl)phosphinic acid4-Phenylbutylphosphonic acid
CAS Number 86552-32-1 46348-61-2
Formula C₁₀H₁₅O₂PC₁₀H₁₅O₃P
P-Oxidation State +3 (Formal) / P-H Bond Present+5 (Formal) / P-OH Bond Present
Stability Susceptible to oxidation; reducing agent.Chemically and metabolically stable.
Key Functional Group P-H (Reactive, H-bond donor)P-OH (Strong Metal Chelator)
Structural Visualization

The following diagram illustrates the oxidative relationship and tautomerism.

ChemicalStructurescluster_0Phosphonous / H-Phosphinic (Precursor)cluster_1Phosphonic (Active Agent)P_ous4-Phenylbutylphosphonous Acid(P-H Tautomer)CAS: 86552-32-1P_onic4-Phenylbutylphosphonic Acid(P-OH Form)CAS: 46348-61-2P_ous->P_onicOxidation (KMnO4 or In Vivo)TautomerExists as H-PhosphinicPh-(CH2)4-PH(O)OHTautomer->P_ous

Figure 1: The oxidative conversion from the P-H phosphonous precursor to the P-OH phosphonic active agent.

Biological Activity & Mechanism of Action[2][3]

4-Phenylbutylphosphonic Acid: The Active Inhibitor

This compound acts as a Transition State Analogue (TSA) . In zinc-dependent metalloproteases (e.g., Sphingomyelinase, Collagenase), the tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis.

  • Mechanism: The two hydroxyl oxygens and the phosphoryl oxygen (P=O) form a tridentate or bidentate coordination complex with the catalytic Zinc ion (Zn²⁺) in the enzyme active site.

  • Key Data: In studies targeting Clostridium histolyticum Collagenase H (ColH), phosphonate analogues demonstrated IC₅₀ values in the low micromolar range (~7 µM), acting as "pathoblockers" that prevent tissue degradation during infection.

  • Sphingomyelinase: It is a known inhibitor of sphingomyelinase, an enzyme responsible for breaking down sphingomyelin into ceramide. This pathway is critical in apoptosis and stress signaling.

4-Phenylbutylphosphonous Acid: The Synthetic Precursor

The biological activity of the phosphonous acid itself is significantly lower.

  • Reduced Binding: The P-H group cannot coordinate with Zn²⁺ as effectively as a P-OH group. The loss of one oxygen atom reduces the chelation entropy and enthalpy.

  • Primary Utility: It is used to synthesize Phosphinic Peptides . In these potent inhibitors, the P-H bond is replaced by a P-C bond (e.g., connecting to another amino acid side chain).

    • Note: Do not confuse the acid (P-H) with the phosphinic peptide (P-C). The acid is the starting material; the peptide is the drug.

Comparative Activity Table
Biological ParameterPhosphonic Acid (4-PBA-P)Phosphonous Acid (4-PBA-H)
Primary Target Zn-Metalloproteases (ColH, Sphingomyelinase)Synthetic Intermediate (Precursor)
Binding Mode Strong Zn²⁺ Chelation (Bidentate)Weak/Monodentate Interaction
In Vitro Potency Active (IC₅₀ ~7 µM for ColH)Inactive / Weak (Typically >100 µM)
Metabolic Stability High (C-P bond is non-hydrolyzable)Moderate (Susceptible to oxidation)
Physiological Role Phosphate mimic; Transition State AnalogueNone (Exogenous synthetic building block)

Experimental Protocols

Synthesis of 4-Phenylbutylphosphonic Acid (Oxidation Protocol)

Rationale: To generate the active phosphonic acid from the phosphonous precursor.

  • Reagents: 4-Phenylbutylphosphonous acid (1.0 eq), KMnO₄ (0.6 eq), Acetone/Water (5:1).

  • Setup: Dissolve the phosphonous acid in acetone/water. Adjust pH to ~7.0 with dilute NaOH.

  • Reaction: Add KMnO₄ solution dropwise at 20°C. The P-H bond is selectively oxidized to P-OH.

  • Workup: Acidify to pH 1 with HCl. Decolorize excess permanganate with NaHSO₃. Extract with Ethyl Acetate.[1]

  • Validation: ³¹P NMR will shift from ~35 ppm (doublet, J_PH ~550 Hz) for the phosphonous starting material to ~25-30 ppm (singlet) for the phosphonic product.

In Vitro Metalloprotease Inhibition Assay

Rationale: To quantify the inhibitory potency (IC₅₀) of the phosphonic acid.[2]

  • Enzyme: Recombinant Clostridial Collagenase H (ColH) or Sphingomyelinase.

  • Substrate: Fluorogenic peptide substrate (e.g., FALGPA for collagenase).

  • Buffer: 50 mM Tricine (pH 7.5), 10 mM CaCl₂, 400 mM NaCl (High salt ensures solubility).

  • Procedure:

    • Incubate Enzyme (10 nM) with 4-Phenylbutylphosphonic acid (serial dilutions: 0.1 µM – 100 µM) for 30 mins at 25°C.

    • Add Substrate (50 µM).

    • Monitor fluorescence (Ex 328 nm / Em 393 nm) for 10 minutes.

  • Analysis: Plot V₀ (initial velocity) vs. [Inhibitor]. Fit to the Hill equation to determine IC₅₀.

Mechanism of Action Visualization

The following diagram details the molecular interaction within the active site, highlighting why the Phosphonic form is the superior inhibitor.

Mechanismcluster_EnzymeMetalloprotease Active Site (e.g., ColH)cluster_InhibitorsLigand BindingZnZinc Ion (Zn²⁺)GluGlu-Active SiteGlu->ZnCoordinationPhosphonic4-Phenylbutylphosphonic Acid(P=O and P-OH)Phosphonic->ZnStrong Chelation(Bidentate)OutcomeInhibition of CatalysisPhosphonic->OutcomeEffective BlockadePhosphonous4-Phenylbutylphosphonous Acid(P-H)Phosphonous->ZnWeak Interaction(Monodentate)

Figure 2: Mechanistic basis for the superior activity of the phosphonic acid form. The P-OH group provides the necessary electron density for bidentate zinc chelation.

References

  • PubChem. (4-Phenylbutyl)phosphinic acid (CAS 86552-32-1).[3] National Library of Medicine. [Link]

  • Schade, A., et al. (2016). Phosphonate as a Stable Zinc-Binding Group for "Pathoblocker" Inhibitors of Clostridial Collagenase H (ColH). ChemMedChem. [Link]

  • Georgiadis, D., & Dive, V. (2011). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Chemical Biology. [Link]

  • Google Patents.Process for preparing phosphonic acids (US4670193A).

Characterization of H-phosphinate Tautomers by Proton-Coupled ³¹P NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organophosphorus synthesis—particularly for Hirao cross-couplings and flame retardant development—H-phosphinates (


) represent a unique analytical challenge. Their reactivity is governed by a tautomeric equilibrium between a stable pentavalent form and a reactive trivalent form.[1]

While standard proton-decoupled phosphorus NMR (


P{

H}) is the industry standard for purity assessment, it is insufficient for structural validation of H-phosphinates. It collapses the diagnostic scalar coupling information required to prove the presence of the P–H bond.

This guide argues for the adoption of Proton-Coupled


P NMR  as the primary characterization tool. We provide comparative data demonstrating that coupled spectra offer the only unambiguous confirmation of the H-phosphinate structure, distinct from hydrolysis products or oxidized impurities.

Mechanistic Context: The Tautomer Problem

To characterize H-phosphinates, one must understand the species in solution. These compounds exist in a prototropic tautomeric equilibrium:

  • The H-Phosphinate (Major Form): A tetracoordinate P(V) species containing a direct P–H bond. This form is thermodynamically favored.

  • The Phosphonite (Minor Form): A tricoordinate P(III) species containing a P–OH bond. This is the nucleophilic form active in catalysis.

Because the equilibrium overwhelmingly favors the P(V) form (


 often 

), analytical methods must be tuned to detect the P–H bond of the major tautomer. If your NMR method cannot definitively prove the P–H connectivity, you cannot distinguish the H-phosphinate from a secondary phosphine oxide or a hydrolyzed phosphonic acid.
Visualization: Tautomeric Equilibrium & Detection Strategy

Tautomerism PV P(V) H-Phosphinate (Major Tautomer) R-PH(=O)-OR' PIII P(III) Phosphonite (Reactive Intermediate) R-P(OH)-OR' PV->PIII  Equilibrium (Favors Left) CoupledNMR Proton-Coupled 31P NMR Detects: Large 1J_PH (~550 Hz) PV->CoupledNMR DecoupledNMR Decoupled 31P{1H} NMR Detects: Chemical Shift Only (Ambiguous) PV->DecoupledNMR Reactivity Nucleophilic Attack (e.g., Hirao Coupling) PIII->Reactivity  Active Species

Figure 1: The P(V) tautomer dominates the equilibrium. Proton-coupled NMR targets the specific P-H bond characteristic of this stable form.

Comparative Analysis: Selecting the Right Method

The following table compares the three most common NMR techniques for H-phosphinate analysis.

Feature

H NMR

P{

H} NMR (Decoupled)

P NMR (Coupled)
Primary Signal Doublet (P–H proton)Singlet (Phosphorus)Doublet (Phosphorus)
Connectivity Proof High (Shows H on P)Low (Inferred by shift)Very High (Shows P on H)
Spectral Crowding High (Overlap with aromatics)Low (Clean baseline)Low (Clean baseline)
Coupling Constant

(500–800 Hz)
None (Collapsed)

(500–800 Hz)
Quantification Difficult (Integration errors)Good (with long

)
Excellent
Verdict Secondary confirmationRoutine purity checkGold Standard for ID
Why Decoupling Fails

In standard


P{

H} experiments, the decoupler saturates the protons to collapse split signals into singlets. While this increases signal-to-noise (S/N), it erases the scalar coupling (

)
.
  • Risk: A hydrolyzed side product (e.g., a phosphonic acid monoester) may have a chemical shift similar to the H-phosphinate. Without seeing the P–H splitting, you may misidentify the impurity as the product.

The Coupled Advantage

In a coupled experiment, the P(V)–H bond manifests as a massive doublet . The splitting value (


) is so large (500–800 Hz) that it is impossible to confuse with any other structural feature.

Experimental Protocol: Proton-Coupled Acquisition

To acquire high-quality coupled data, you cannot simply turn off the decoupler. You must account for the relaxation properties of the P–H bond.

Workflow Diagram

Workflow Start Sample Preparation (CDCl3 or DMSO-d6) ParamSetup Parameter Setup Disable Decoupling (O1) Start->ParamSetup SpectralWindow Expand Spectral Width (SW > 400 ppm) Prevent Folding ParamSetup->SpectralWindow  Critical Step Acquisition Acquisition (zg) No NOE Enhancement SpectralWindow->Acquisition Processing Process Measure 1J_PH Acquisition->Processing

Figure 2: Step-by-step workflow for acquiring proton-coupled phosphorus data.

Detailed Methodology
  • Sample Prep: Dissolve ~10–20 mg of compound in CDCl

    
    . Avoid wet solvents, which can catalyze hydrolysis or rapid proton exchange, broadening the lines.
    
  • Pulse Sequence: Use a standard single-pulse sequence without decoupling (Bruker: zg, Varian/Agilent: s2pul).

    • Note: Do not use zgpg or waltz16, as these apply decoupling during acquisition.

  • Spectral Width (SW):

    • Crucial: The doublet splitting is ~700 Hz. If your SW is too narrow, the peaks will "fold" (alias) into the center of the spectrum.

    • Recommendation: Set SW to at least 400 ppm to be safe.

  • Relaxation Delay (

    
    ): 
    
    • Phosphorus nuclei have long

      
       relaxation times.
      
    • Set

      
       seconds to ensure quantitative integration.
      
  • Scans (NS): Phosphorus sensitivity is lower than proton. Acquire 64–128 scans for sufficient S/N.

Data Interpretation & Reference Values

When analyzing the spectrum, you will look for a doublet centered at the chemical shift (


) of the phosphorus.
Diagnostic Criteria[2][3]
  • Chemical Shift (

    
    ):  Typically 10 to 50 ppm  for H-phosphinates.
    
  • Coupling Constant (

    
    ):  The distance between the two doublet peaks in Hertz.
    
Reference Data Table

The following values represent typical ranges for H-phosphinates and related species. Note the distinct magnitude of the P–H coupling.[2]

Compound ClassStructureTypical

(

P)
Typical

(Hz)
H-Phosphinate

15 – 45 ppm 500 – 600
H-Phosphonate

0 – 15 ppm600 – 800
Sec. Phosphine Oxide

20 – 60 ppm450 – 550
Phosphonic Acid

20 – 30 ppm0 (Singlet)
Example Analysis
  • Scenario: You synthesize Ethyl Phenyl-H-phosphinate.

  • Decoupled Spectrum: Shows a singlet at 25.9 ppm.

  • Coupled Spectrum: Shows a doublet centered at 25.9 ppm with peaks at roughly 24.2 ppm and 27.6 ppm (on a 162 MHz scale).

  • Calculation:

    
    . 
    
    
    
    .

References

  • Vincze, D., et al. (2019).[3] A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859.[3] [Link] (Authoritative source on the P(V) vs P(III) equilibrium and solvent effects)

  • Luyten, P. R., et al. (1989).[2] Broadband Proton Decoupling in Human 31P NMR Spectroscopy. NMR in Biomedicine, 1(4), 177–183.[2] [Link] (Foundational text on the physics of decoupling and line broadening)

  • Gliga, A., et al. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 26(12), 3641. [Link] (Provides experimental J-values for Ethyl aryl-H-phosphinates, ~555 Hz)

  • Kalek, M., et al. (2016). Coupling Constant in 1H NMR with Phosphorus. Chemistry Stack Exchange/RSC. [Link] (Reference for PH3 and general P-H coupling constants)

Sources

Elemental analysis standards for organophosphorus purity verification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Organophosphorus Purity Verification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of organophosphorus (OP) pharmaceuticals and agrochemicals, "purity" is a bifurcated metric. It demands the verification of the stoichiometric assay (is the phosphorus content 10.5% as predicted?) and the impurity profile (are catalytic metals like Pd or Rh present at <10 ppm?).

While classical combustion analysis (CHN) remains the publication standard for small molecules, it frequently fails for phosphorus due to the formation of refractory polyphosphates. This guide delineates the shift toward Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) as the modern workhorse for OP purity, contrasting it with ICP-MS and classical wet chemistry. We provide a validated, self-correcting protocol for achieving <1% relative standard deviation (RSD) in phosphorus assays.

Technical Landscape: The Organophosphorus Challenge

Organophosphorus compounds present unique analytical hurdles compared to standard organic molecules:

  • Refractory Residues: In standard combustion (CHN), phosphorus forms glassy polyphosphates that trap carbon, leading to low C% readings and incomplete combustion.

  • Volatility: Many OP precursors are volatile. Open-vessel digestion leads to analyte loss before measurement.

  • "Sticky" Nature: Phosphorus adheres to glass and sample introduction systems, causing significant memory effects (carryover) in spectroscopic analysis.

Therefore, the industry standard has shifted from "combustion" to "digestion + emission spectroscopy."

Comparative Analysis of Analytical Standards

The following table contrasts the primary methodologies for OP purity verification.

FeatureICP-OES (Recommended)ICP-MS Classical Wet Chemistry (Gravimetric/Titration)Combustion (Flask/Schöniger)
Primary Use Assay (% P) & Major ImpuritiesTrace Impurities (Heavy Metals)Absolute Assay (High Precision)Halogen/Sulfur/Phosphorus Screening
Detection Limit 1–10 ppb0.001–0.1 ppb~100 ppm~10 ppm
Precision (RSD) 0.5 – 1.0% (with Internal Std)2 – 5%< 0.2%1 – 3%
Throughput High (60+ samples/hr)ModerateVery Low (Manual)Low
Interferences Spectral (e.g., Cu on P 213nm)Polyatomic (e.g., 15N16O+ on 31P)Chemical specificityIncomplete combustion
Cost per Sample ModerateHighHigh (Labor intensive)Moderate
Why ICP-OES Wins for Purity Verification

While ICP-MS is superior for detecting impurities (e.g., arsenic, lead) at trace levels, it is ill-suited for assay verification. Analyzing a drug substance that is ~10% Phosphorus by ICP-MS requires massive dilution (often >10,000x) to protect the detector, which multiplies dilution errors and degrades assay accuracy. ICP-OES balances sensitivity with a high dynamic range, allowing measurement of the main element (P) and impurities in a single run with moderate dilution.

Validated Experimental Protocol: High-Precision ICP-OES

To achieve the precision required for purity verification (approaching the ±0.4% standard of combustion analysis), one cannot simply "shoot" the sample. The following protocol incorporates Internal Standardization and Closed-Vessel Digestion .

Step 1: Sample Preparation (Microwave Digestion)
  • Objective: Complete mineralization without volatile loss.

  • Reagents: Trace-metal grade HNO3 (65-70%). Note: Avoid HCl if using Ag-based parts; avoid HF unless silicates are present.

  • Vessel: High-pressure TFM or Quartz vessels (closed system).

Protocol:

  • Weigh 20–50 mg of OP sample (accuracy ±0.01 mg) into the vessel.

  • Add 5.0 mL HNO3 .

  • Pre-reaction: Allow to sit loosely capped for 15 mins to off-gas reactive volatiles.

  • Seal and run Microwave Program:

    • Ramp to 200°C over 15 mins.

    • Hold at 200°C for 15 mins.

    • Cool to <50°C.

  • Transfer to a 50 mL Class A volumetric flask.

Step 2: Internal Standardization (The Critical Step)

ICP signal drift causes errors of 2-5%. To reduce this to <1%, use Yttrium (Y) as an internal standard.[1]

  • Spike: Add Yttrium to the volumetric flask to achieve a final concentration of 1–5 ppm .

  • Mechanism: Yttrium (371.029 nm) behaves similarly to Phosphorus in the plasma. The software will ratio the P signal to the Y signal, cancelling out pump fluctuations and matrix effects.

Step 3: Instrumental Parameters & Wavelength Selection

Select wavelengths to avoid interferences.

  • Primary Wavelength: P 178.221 nm

    • Pros: Free from most spectral interferences.

    • Cons: Requires a purged optical path (vacuum UV).

  • Secondary Wavelength: P 213.618 nm [2][3][4]

    • Pros: Highest sensitivity.[1]

    • Cons:Severe interference from Copper (Cu 213.598 nm). If your catalyst was Cu-based, this line is invalid.

  • Plasma View: Axial (for trace impurities) or Radial (for high % P assay). Radial is preferred for Assay to prevent detector saturation.

Data Visualization & Logic

Figure 1: Method Selection Decision Tree

Caption: Logical framework for selecting the appropriate analytical technique based on the specific "Purity" metric required (Stoichiometry vs. Contamination).

MethodSelection Start Goal: OP Purity Verification Metric Define 'Purity' Start->Metric Assay Assay (Stoichiometry) %P Determination Metric->Assay Impurity Impurity Profiling (Catalysts, Heavy Metals) Metric->Impurity HighPrec High Precision Required? (<0.5% Error) Assay->HighPrec Trace Trace Level? (<1 ppm / USP <232>) Impurity->Trace Classical Classical Wet Chem (Gravimetric/Titration) HighPrec->Classical Yes (Absolute) ICPOES ICP-OES (with Yttrium Int. Std.) HighPrec->ICPOES No (Routine) ICPMS ICP-MS (ppt sensitivity) Trace->ICPMS Yes Screening General Screening (>1 ppm) Trace->Screening No Screening->ICPOES

Figure 2: High-Precision Assay Workflow

Caption: Self-validating workflow for Phosphorus assay using ICP-OES with internal standardization.

Workflow Sample Sample Weighing (20-50mg, ±0.01mg) Digest Microwave Digestion (HNO3, 200°C, Closed Vessel) Sample->Digest Mineralization Dilution Dilution + Yttrium Spike (Final [Y] = 5 ppm) Digest->Dilution Matrix Matching Analysis ICP-OES Analysis (Radial View, P 178.221 nm) Dilution->Analysis Ratio: I(P)/I(Y) Validation Data Validation (Check Y Recovery: 90-110%) Analysis->Validation

Troubleshooting & Data Interpretation

  • High Background/Memory Effects: Phosphorus is notorious for "sticking" to the spray chamber.

    • Solution: Use a rinse solution of 2% HNO3 + 1% Triton X-100 between samples.

  • Spectral Interference (Copper): If analyzing a Cu-catalyzed synthesis, the P 213.618 nm line will yield falsely high results due to Cu 213.598 nm overlap.

    • Solution: Always compare results from P 178.221 nm and P 213.618 nm. If they diverge, assume interference and use the 178 nm line.

  • Validation Standard: Always run a NIST-traceable CRM (e.g., NIST SRM 3139a) as a check standard every 10 samples.

References

  • NIST Standard Reference Material® 3139a , Phosphorus (P) Standard Solution, National Institute of Standards and Technology. [Link]

  • Santos, L. et al. (2019). "Application of the Multicomponent Spectral Fitting Algorithm in the Estimation of the Correct Value of Phosphorus determined by ICP OES". ResearchGate. [Link]

  • Hill, S.J. (2020). "Influence of Spectral Interferences on the Reliability of Data When Using Analyte Addition Techniques with ICP-OES". Spectroscopy Online. [Link]

  • Yang, W.M. et al. (2002).[3] "Determination of phosphorus in fertilizers by inductively coupled plasma atomic emission spectrometry". Journal of AOAC International. [Link]

Sources

X-Ray Crystallography Data for Alkylphosphonous Acid Derivatives: A Structural Comparison Guide for Transition State Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkylphosphonous acids (often referred to as phosphinic acids) have emerged as premier bioisosteres and transition-state analogues in drug development, particularly for targeting zinc-dependent metalloproteinases. This guide objectively compares the structural performance of alkylphosphonous acid derivatives against standard planar carboxylic acid or amide substrates. By leveraging high-resolution X-ray crystallography data, we elucidate the causality behind their superior binding affinities and provide a self-validating framework for their co-crystallization.

Mechanistic Rationale: The Superiority of Phosphinic Transition State Mimics

In the rational design of protease inhibitors, standard peptide analogues often fail because they mimic the ground state of the substrate rather than the high-energy transition state. During peptide bond hydrolysis by enzymes like thermolysin or matrix metalloproteinases (MMPs), the trigonal planar (


) carbonyl carbon is attacked by a water molecule, forming a transient, tetrahedral (

) intermediate 1.

Alkylphosphonous acid derivatives (containing the -P(O)(OH)-CH₂- moiety) possess a stable tetrahedral geometry that perfectly mimics this intermediate 1. The causality behind their extreme binding affinity (often in the sub-nanomolar range) lies in their atomic radii: the phosphorus atom is larger than carbon, resulting in P-O bond lengths (~1.5 Å) that are longer than typical C-O bonds. This expanded geometry allows the phosphinate oxygens to optimally coordinate the catalytic zinc ion (Zn²⁺) in a bidentate or tightly bound monodentate fashion, satisfying the enzyme's hydrogen-bonding network without being susceptible to hydrolytic cleavage 2.

Mechanism N1 Planar Peptide Substrate (sp2 Carbon) N2 Tetrahedral Intermediate (High Energy sp3) N1->N2 Hydrolysis N3 Cleaved Products (Low Affinity) N2->N3 Resolution N4 Alkylphosphonous Acid (Stable sp3 Phosphorus) N2->N4 Structural Mimicry N5 Ultra-Tight Binding Complex (Transition State Mimic) N4->N5 Zn2+ Coordination

Logical relationship showing how alkylphosphonous acids mimic high-energy intermediates.

Quantitative X-Ray Crystallographic Data Comparison

High-resolution X-ray crystallography provides empirical validation of this transition state mimicry. Co-crystallization studies visually confirm that phosphinic peptides displace the catalytic water molecule and coordinate directly with the zinc ion 2. As shown in Table 1, phosphinic inhibitors like ZFPLA and ZGPLL refine to excellent crystallographic R-values (17.0% and 17.7%, respectively) while exhibiting


 values magnitudes lower than their planar counterparts [[1]]().
Table 1: Crystallographic and Kinetic Comparison of Ligand Classes
Ligand ClassExample CompoundTarget EnzymeCentral GeometryCrystallographic R-ValueBinding Affinity (

)
Alkylphosphonous Acid ZFPLAThermolysinTetrahedral (

)
17.0%0.068 nM
Alkylphosphonous Acid ZGPLLThermolysinTetrahedral (

)
17.7%9.1 nM
Phosphinic Pseudopeptide RXP03 / RXPA380MMP-11Tetrahedral (

)
< 19.0%Low nM
Carboxylic Amide Standard PeptideThermolysinPlanar (

)
N/A (Cleaved)> 1000 nM

(Data synthesized from high-resolution structural studies of thermolysin 1 and stromelysin-3 (MMP-11) 3.)

Self-Validating Experimental Protocol: Co-Crystallization Workflow

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the co-crystallization of zinc-metalloproteinases with alkylphosphonous acid inhibitors. Each step contains an internal quality control check to prevent downstream failures.

Step 1: Ligand Synthesis & Purity Validation

  • Action: Synthesize the alkylphosphonous acid derivative (e.g., via hypophosphorous acid addition to an imine intermediate [[4]]()).

  • Validation: Purify via preparative HPLC. Confirm >98% enantiomeric purity using chiral HPLC and

    
    P NMR.
    
  • Causality: Impurities or inactive enantiomers will compete for the active site, disrupting uniform crystal lattice formation and severely lowering the final diffraction resolution.

Step 2: Protein Preparation & Buffer Exchange

  • Action: Express and purify the target enzyme (e.g., MMP-11 catalytic domain [[3]]()). Exchange into a crystallization buffer (e.g., 20 mM Tris-HCl, 5 mM CaCl₂, pH 7.5).

  • Validation: Assess monodispersity via Dynamic Light Scattering (DLS). Only proceed with fractions exhibiting <15% polydispersity.

Step 3: Complex Formation (Occupancy Control)

  • Action: Incubate the enzyme (10 mg/mL) with a 5-fold molar excess of the phosphinic acid inhibitor for 2 hours at 4°C.

  • Validation & Causality: Transition state analogues often exhibit slow-binding kinetics due to the required displacement of tightly bound active-site water molecules. Extended incubation at low temperatures ensures 100% active site occupancy and thermodynamic stability, preventing heterogeneous crystal packing.

Step 4: Hanging Drop Vapor Diffusion Crystallization

  • Action: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 15-20% PEG 8000, 0.1 M HEPES pH 7.5). Seal over a 500 µL reservoir.

  • Validation & Causality: Monitor drops daily. Gradual vapor equilibration gently drives the system into the supersaturation zone. The use of PEG acts as a molecular crowding agent, predictably lowering protein solubility to induce controlled nucleation rather than rapid precipitation.

Step 5: X-Ray Diffraction & Structural Refinement

  • Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Validation: Solve phases via molecular replacement. Ensure the final

    
     is <20% and 
    
    
    
    is <25% to validate that the structural model is accurate and not overfitted to the diffraction data.

Workflow cluster_0 Phase 1: Preparation & Validation N1 Alkylphosphonous Acid Synthesis (>98% Purity) N3 Enzyme-Inhibitor Complex Formation (4°C, 2h) N1->N3 N2 Target Enzyme Purification (e.g., MMP-11, Thermolysin) N2->N3 N4 Hanging Drop Vapor Diffusion Crystallization N3->N4 N5 Synchrotron X-Ray Diffraction Data Collection N4->N5 N6 Phase Determination & Structural Refinement N5->N6

Workflow for X-ray co-crystallization of enzymes with alkylphosphonous acid inhibitors.

Conclusion

The integration of alkylphosphonous acid derivatives into drug discovery pipelines offers a distinct structural advantage over traditional planar carboxylic compounds. As evidenced by X-ray crystallographic data, their ability to adopt a stable tetrahedral geometry enables them to act as near-perfect transition state mimics, achieving sub-nanomolar affinities and highly ordered crystal complexes 12.

References

1.[1] Phosphinic Acid Compounds in Biochemistry, Biology and Medicine - ResearchGate - 1 2.[2] Phosphinic Acid, zinc salt (2:1) | Benchchem - 2 3.[3] SYNTHESIS OF A NEW CLASS OF PHOSPHINIC DERIVATIVES AS PUTATIVE PROTEASE INHIBITORS - The University of Liverpool Repository - 3 4.[4] Synthesis of phosphinic acids and aza-beta and gamma-lactams as potential inhibitors of bacterial D,D-peptidases and beta-lactamases - DIAL@UCLouvain - 4

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Phenylbutylphosphonous Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Phenylbutylphosphonous acid (CAS: 1663-54-3) is an organophosphorus intermediate often utilized in the synthesis of ACE inhibitors and other pharmaceutical scaffolds.

As a Senior Application Scientist, I must clarify a critical structural nuance that dictates safety: Tautomerism. While nomenclature suggests a di-hydroxy species (


), this compound exists in equilibrium with its H-phosphinic acid  tautomer (

).

Why this matters for disposal: The presence of the P-H bond renders this compound a reducing agent . If mistakenly categorized solely as a "weak organic acid" and disposed of with oxidizing acids (e.g., Nitric acid waste), it presents a severe exothermic runaway and explosion hazard .

Physicochemical Hazard Profile
ParameterData / CharacteristicOperational Implication
Physical State Solid (White to off-white powder)Dust inhalation risk during transfer.
Acidity (pKa) ~1.5 - 2.5 (Estimated)Corrosive (D002) . Must be segregated from bases.
Reactivity Reducing Agent INCOMPATIBLE with Nitric Acid, Perchlorates, and Chromates.
Thermal Stability Disproportionates at high heatCan release Phosphine (

) or ignitable vapors if heated dry.
Solubility Soluble in organic solvents/alcoholsMobile in solvent waste streams.

Pre-Disposal Assessment & Segregation

The Core Directive: Safety in chemical disposal is defined by what you isolate, not just what you throw away.

Critical Segregation Logic

You must segregate 4-Phenylbutylphosphonous acid from three specific waste streams to prevent catastrophic failure:

  • Oxidizing Acids: (Nitric, Perchloric)

    
     Risk of violent redox reaction.
    
  • Strong Bases: (Sodium Hydroxide)

    
     High heat of neutralization.
    
  • Heavy Metal Waste: (Silver, Mercury)

    
     Potential for formation of unstable metal phosphinates.
    
Waste Stream Decision Tree

The following logic flow ensures the compound ends up in the correct regulatory container.

DisposalLogic Start Waste Generation: 4-Phenylbutylphosphonous acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Residue Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolved StreamA STREAM A: Solid Hazardous Waste (Lab Pack) Solid->StreamA Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >10% Halogens NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens StreamB STREAM B: Halogenated Organic Acid Waste Halogenated->StreamB StreamC STREAM C: Non-Halogenated Organic Acid Waste NonHalogenated->StreamC Warning CRITICAL: NO OXIDIZERS (Nitric Acid) StreamB->Warning StreamC->Warning

Figure 1: Waste stream segregation logic. Note the strict prohibition of oxidizers in liquid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Cleanup)

Applicability: Expired inventory, solid residues, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Packaging:

    • Place the primary container (bottle/vial) inside a clear polyethylene zip-lock bag.

    • Place this bag into the HDPE waste jar.

    • Fill void space with an inert absorbent (Vermiculite) to prevent shifting.

  • Labeling:

    • Primary Constituent: 4-Phenylbutylphosphonous acid.

    • Hazard Class: Corrosive, Organic Acid.

    • RCRA Code: D002 (Corrosivity).

  • Final Disposition: Transfer to EHS for Incineration .

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction byproducts dissolved in solvents.

  • pH Check: Verify the pH of the solution.[1] If highly acidic (

    
    ), ensure the waste container is rated for corrosives (lined steel or HDPE).
    
  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol : Dispose in Flammable Organic Acid waste.

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Organic Acid waste.

  • Quenching (Optional but Recommended):

    • If the waste contains significant unreacted phosphonous acid, it may be prudent to oxidize it to the more stable phosphonic acid using dilute hydrogen peroxide (

      
      ) under controlled, cooled conditions before disposal. Consult a senior chemist before attempting this, as it is exothermic. 
      
  • Labeling: Clearly mark "Contains Organophosphorus Compounds." This alerts the incineration facility to monitor phosphorus pentoxide (

    
    ) emissions.
    

Professional Destruction Method (Incineration)

As a researcher, your responsibility ends at the lab door, but understanding the downstream process ensures you package correctly.

The Mechanism: High-temperature incineration is the only validated destruction method for this compound.



Why this dictates your packaging:

  • Phosphorus Pentoxide (

    
    ):  The combustion byproduct reacts with moisture to form Phosphoric Acid inside the incinerator stack.
    
  • The Consequence: Facilities must use wet scrubbers (alkaline sprays) to neutralize this acid gas.

  • Your Action: You must identify the waste as "Organophosphorus" so the facility can route it to an incinerator equipped with appropriate scrubbing technology, preventing damage to their infrastructure and regulatory fines.

Emergency Procedures (Spills)

Scenario: 50g bottle drops and shatters.

  • Evacuate & Ventilate: The dust is corrosive to the respiratory tract. Clear the immediate area.[2][3]

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and a N95 or P100 dust mask.

  • Containment: Cover the spill with a dry absorbent (Vermiculite or Sand).

    • Do NOT use paper towels (combustible).

    • Do NOT use commercial "caustic neutralizers" immediately, as the heat of neutralization may volatilize the compound.

  • Cleanup:

    • Scoop the absorbent/chemical mix into a plastic dustpan.

    • Deposit into a plastic waste bag.

    • Wipe the surface with a sodium bicarbonate solution (5%) to neutralize residues.

  • Disposal: Treat the cleanup debris as Protocol A (Solid Waste) .

References

  • United States Environmental Protection Agency (EPA). (2025).[4] RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107788: (4-Phenylbutyl)phosphinic acid. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Waste Removal and Waste Streams Guide. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.